1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This valuable building block is integral to the development of novel therapeutics due to its unique conformational rigidity and versatile functional handles.
Strategic Imperative: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a paramount structural motif in modern medicinal chemistry. It serves as a conformationally constrained isostere for the piperidine ring, a common feature in many biologically active molecules.[1] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Consequently, this scaffold is a key structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[2] Its derivatives have shown promise as μ-opioid receptor antagonists, ketohexokinase (KHK) inhibitors, and T-type calcium channel inhibitors.[1]
The target molecule, this compound, is of particular interest. The primary amine at the C-1 position provides a crucial vector for diversification, allowing for the introduction of various pharmacophoric elements. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures orthogonal chemical reactivity, enabling selective manipulation of the exocyclic amine without interfering with the bicyclic core.
Retrosynthetic Analysis and Strategy Selection
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be approached through several elegant strategies, including intramolecular cyclopropanation of N-allylamino acid derivatives, intermolecular cyclization of 3-pyrrolines with metal carbenoids, and various cycloaddition processes.[1][3] A highly effective and frequently employed strategy for building this core involves the cyclopropanation of maleimides.[4]
Our chosen synthetic strategy leverages this approach, culminating in the introduction of the C-1 amino group via a Curtius rearrangement. This pathway is advantageous due to its stereochemical control and the use of well-established, high-yielding transformations.
Caption: Retrosynthetic analysis of the target compound.
Core Synthesis Pathway: From Maleimide to the Target Diamine
The synthesis is designed as a multi-step sequence that efficiently builds complexity from commercially available starting materials. Each step is chosen for its reliability, scalability, and the mechanistic principles that ensure a high-fidelity transformation.
Step 1: Rh(II)-Catalyzed Cyclopropanation of N-Boc-Maleimide
The foundational step is the construction of the bicyclic core. This is achieved through a transition-metal-catalyzed reaction between N-Boc-maleimide and a diazo compound, such as ethyl diazoacetate. Rhodium(II) catalysts, like rhodium(II) acetate dimer, are exceptionally efficient for this transformation, proceeding through a transient metal carbene intermediate.
-
Causality: The choice of a maleimide derivative provides a rigid, electron-deficient alkene, which is highly receptive to cyclopropanation. The N-Boc group is installed early to protect the pyrrolidine nitrogen and influence the stereochemical outcome of subsequent steps. The reaction with ethyl diazoacetate stereoselectively furnishes the endo-cyclopropane adduct due to favorable steric approach control.
Caption: Workflow for the core bicyclic system construction.
Step 2: Reduction and Saponification
The resulting dicarbonyl compound is a versatile intermediate. For our pathway, a two-stage reduction/hydrolysis is required. First, the two ketone functionalities are reduced to hydroxyls using a mild reducing agent like sodium borohydride, followed by protection. A more direct route involves complete reduction of the amido-carbonyls to the corresponding amine using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄).[1] This directly yields the 3-azabicyclo[3.1.0]hexane core, leaving the ester at C-6 for the next step.
Subsequently, the ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification), typically using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Trustworthiness: This sequence must be carefully controlled. The LiAlH₄ reduction is highly exothermic and requires careful temperature management. The subsequent saponification is a standard and reliable reaction; acidification after the reaction precipitates the carboxylic acid product, which can be isolated by filtration.
Step 3: Curtius Rearrangement for Amine Installation
This is the pivotal step for installing the C-1 amino group. The Curtius rearrangement provides a robust method for converting a carboxylic acid into a primary amine with retention of configuration.[5] The process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, losing dinitrogen gas in the process.
-
Expertise: We recommend using diphenylphosphoryl azide (DPPA) for the azidation step. DPPA serves as a one-pot reagent that activates the carboxylic acid and provides the azide moiety, avoiding the need to handle potentially explosive sodium azide with an activated acyl species. The rearrangement is then thermally induced. The resulting isocyanate is not isolated but is trapped in situ with tert-butanol. This trapping is highly efficient and directly installs the amine with a Boc protecting group, yielding the di-Boc protected diamine.
Step 4: Selective Deprotection (If Necessary)
The product from the previous step is N¹,N³-di-Boc-1-amino-3-azabicyclo[3.1.0]hexane. For many applications, selective deprotection of one of the Boc groups is required. The Boc group on the exocyclic C-1 amine is generally more sterically hindered and can sometimes be selectively removed under carefully controlled acidic conditions (e.g., using a specific concentration of trifluoroacetic acid (TFA) in dichloromethane). However, achieving high selectivity can be challenging. An alternative is to proceed with the di-Boc compound if the subsequent synthetic steps allow, or to redesign the trapping agent in Step 3 (e.g., using benzyl alcohol to form a Cbz group, which can be removed orthogonally by hydrogenolysis). For the purpose of this guide, we will consider the di-Boc product as a key intermediate, from which the target mono-Boc compound can be derived.
Quantitative Data and Experimental Protocols
Summary of Key Transformations
| Step | Transformation | Key Reagents | Solvent | Typical Yield |
| 1 | Cyclopropanation | N-Boc-Maleimide, Ethyl Diazoacetate, Rh₂(OAc)₄ | DCM | 85-95% |
| 2 | Reduction & Saponification | LiAlH₄; then LiOH | THF, H₂O | 70-85% (2 steps) |
| 3 | Curtius Rearrangement | DPPA, t-BuOH, Triethylamine | Toluene | 75-90% |
Detailed Protocol: Curtius Rearrangement (Step 3)
This protocol describes the conversion of (1R,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid to its corresponding 1-(Boc-amino) derivative.
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Carboxylic Acid Intermediate | 241.27 | 1.00 g | 4.14 mmol | 1.0 |
| Diphenylphosphoryl azide (DPPA) | 275.16 | 1.26 g (1.0 mL) | 4.56 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.63 mL | 4.56 mmol | 1.1 |
| tert-Butanol | 74.12 | 5.0 mL | - | - |
| Toluene (anhydrous) | - | 20 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an atmosphere of dry nitrogen, add the carboxylic acid intermediate (1.00 g, 4.14 mmol) and anhydrous toluene (20 mL).
-
Stir the suspension and add triethylamine (0.63 mL, 4.56 mmol). The suspension should become a clear solution.
-
Add diphenylphosphoryl azide (1.0 mL, 4.56 mmol) dropwise at room temperature.
-
After the addition is complete, add tert-butanol (5.0 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90-100 °C. Maintain this temperature for 12-16 hours. Monitor the reaction for the evolution of N₂ gas (bubbling), which should subside as the reaction goes to completion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N¹,N³-di-Boc-1-amino-3-azabicyclo[3.1.0]hexane.
Conclusion and Future Outlook
This guide outlines a robust and reproducible synthetic route to this compound, a building block of high strategic value. The described pathway, centered around a key cyclopropanation and a Curtius rearrangement, exemplifies a logical and efficient approach to complex molecule synthesis. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can confidently access this and related scaffolds for the advancement of drug discovery programs. The principles discussed herein—strategic use of protecting groups, reliable C-C and C-N bond-forming reactions, and functional group interconversions—are foundational to the broader field of organic synthesis.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview) | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Structurally Unique and Medicinally Significant Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a conformationally rigid bicyclic diamine, has emerged as a significant building block in the design of innovative therapeutic agents. Its unique structural features provide a robust framework for the development of potent and selective inhibitors of various biological targets. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical role in the development of next-generation pharmaceuticals.
The core of this molecule, the 3-azabicyclo[3.1.0]hexane system, is a privileged structure in drug discovery. Its inherent rigidity minimizes the entropic penalty upon binding to a target protein, which can translate to enhanced binding affinity and selectivity. The strategic placement of an amino group and a Boc-protected nitrogen atom offers orthogonal handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Core Compound Identification and Physicochemical Properties
CAS Number: 489438-95-1[1]
Molecular Formula: C₁₀H₁₈N₂O₂[1]
Molecular Weight: 198.26 g/mol
Structure:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | 489438-95-1 | Synthonix[2], Sigma-Aldrich[3], Appretech Scientific[4], FUJIFILM Wako[5], Amadis Chemical[1] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | Synthonix[2], Amadis Chemical[1] |
| Molecular Weight | 198.26 | Synthonix[2] |
| Purity | Typically ≥97% | Synthonix[2], Appretech Scientific[4] |
| SMILES | C12(C(CN(C1)C(=O)OC(C)(C)C)C2)N | Synthonix[2] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a definitive, publicly available, step-by-step protocol for this specific compound is not readily found in the searched literature, the synthesis of analogous 3-azabicyclo[3.1.0]hexane derivatives provides a well-established blueprint. A common and effective strategy involves an intramolecular cyclopropanation reaction.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway based on established chemical principles for the formation of the 3-azabicyclo[3.1.0]hexane core, followed by functional group manipulations to arrive at the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Key Experimental Considerations and Causality
-
Choice of Starting Material: The synthesis typically commences with a suitably protected allylic amine. The protecting group on the nitrogen is crucial to direct the regioselectivity of subsequent reactions and to prevent unwanted side reactions.
-
Cyclopropane Ring Formation: A key step is the construction of the bicyclic system. This is often achieved through an intramolecular reaction. For instance, a titanium-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides has been reported for the synthesis of related 3-azabicyclo[3.1.0]hex-1-ylamines.
-
Stereocontrol: Achieving the desired stereochemistry is a critical challenge. The conformational constraints of the starting materials and the choice of reagents and catalysts play a pivotal role in directing the diastereoselectivity of the cyclopropanation step. Chiral auxiliaries or asymmetric catalysis can be employed to obtain enantiomerically pure products.
-
Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) group is strategic. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection and further functionalization of the secondary amine.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is essential to confirm the identity and purity of this compound. While a specific, unified spectral dataset for this compound is not available in the searched literature, the following techniques are standard for its characterization, with expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region corresponding to the protons of the bicyclic core. The protons on the cyclopropane ring would appear at relatively high field. The nine protons of the tert-butyl group of the Boc protecting group would give rise to a characteristic singlet around 1.4 ppm. The protons of the amino group would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the Boc group would resonate at approximately 155 ppm. The quaternary carbons of the tert-butyl group would appear around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the bicyclic framework would be observed in the aliphatic region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 199.27.
Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors
The rigid 3-azabicyclo[3.1.0]hexane scaffold has proven to be particularly valuable in the design of enzyme inhibitors, where precise positioning of pharmacophoric elements is critical for potent and selective binding.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
A prominent application of this compound is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The conformationally restricted 3-azabicyclo[3.1.0]hexane moiety serves as a key structural element in a number of potent and selective DPP-IV inhibitors. Its rigid nature helps to correctly orient the substituents to effectively interact with the active site of the DPP-IV enzyme.
Caption: Mechanism of action of 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors.
Other Therapeutic Areas
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends beyond DPP-IV inhibition. Its derivatives have been investigated for a range of other therapeutic applications, including:
-
Antiviral Agents: As a key intermediate in the synthesis of protease inhibitors targeting viruses.
-
Histone Deacetylase (HDAC) Inhibitors: For the development of novel cancer therapeutics.
-
G-Protein Coupled Receptor (GPCR) Ligands: The defined stereochemistry of the scaffold allows for the development of selective agonists or antagonists for various GPCRs.
Conclusion: A Building Block with a Bright Future
This compound stands out as a valuable and versatile building block in contemporary drug discovery. Its inherent structural rigidity and the presence of orthogonally protected amino functionalities provide medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for innovative drug candidates continues to grow, the strategic application of such privileged scaffolds will undoubtedly play an increasingly important role in addressing unmet medical needs.
References
- 1. tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate,489438-95-1-Amadis Chemical [amadischem.com]
- 2. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tert-butyl 1-[cyclopropyl(ethylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate - C16H28N2O2 | CSCS00022200047 [chem-space.com]
- 5. chemscene.com [chemscene.com]
physicochemical properties of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane for Drug Discovery Professionals
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern medicinal chemistry, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Rigid molecular scaffolds are a cornerstone of this endeavor, as they reduce the entropic penalty of binding to a biological target and allow for a more precise three-dimensional arrangement of pharmacophoric features. This compound (CAS 489438-95-1) is a prime example of such a scaffold. As a conformationally constrained amino acid analogue, its bicyclic structure locks the relative orientation of the amine and the core, offering a unique vector for substitution in drug design.[1][2]
This guide serves as a comprehensive technical resource for researchers and drug development scientists. It moves beyond a simple data sheet to provide a foundational understanding of the key physicochemical properties of this valuable building block. We will explore the profound impact of these properties on the drug discovery cascade and detail the field-proven, self-validating experimental methodologies required for their accurate determination. This document is designed not only to inform but to empower research teams to generate the high-quality data necessary for making critical project decisions.
Molecular Profile and Structural Attributes
The foundational step in characterizing any chemical entity is to confirm its identity, purity, and fundamental molecular properties. The tert-butyl carbamate (Boc) group serves as a crucial protecting group for the secondary amine within the bicyclic system, allowing for selective chemistry on the primary exocyclic amine.
| Property | Data | Source |
| IUPAC Name | tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | N/A |
| CAS Number | 489438-95-1 | [3][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 198.26 g/mol | [3][5] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid | N/A |
Note: While a melting point of 45-47°C has been reported for the related exo-6-amino isomer, specific experimental data for the 1-amino isomer is not widely published and should be determined empirically.
Structural Confirmation: The Role of Spectroscopy
Before embarking on detailed physicochemical analysis, the structural integrity and purity of the material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to verify the connectivity of the molecule. Key expected ¹H signals include a singlet at ~1.4 ppm (9H) for the Boc group, and a series of complex multiplets in the aliphatic region corresponding to the diastereotopic protons of the fused cyclopropane and pyrrolidine rings. The constrained nature of the bicyclic system will result in distinct coupling constants that confirm the rigid structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 199.27.
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including N-H stretches for the primary amine (~3300-3400 cm⁻¹) and a strong C=O stretch for the Boc-carbamate (~1680-1700 cm⁻¹).
Ionization Constant (pKa): The Arbiter of In Vivo Behavior
Scientific Significance
The pKa is arguably the most influential physicochemical property for an ionizable drug candidate. It dictates the extent of ionization at any given pH. For this compound, the primary amine is the key basic center. Its pKa value will determine the ratio of the positively charged (protonated) to neutral species at physiological pH (~7.4). This ratio profoundly impacts:
-
Aqueous Solubility: The charged, protonated form is generally much more soluble in water than the neutral form.
-
Cell Permeability: The neutral form is more lipophilic and thus more readily crosses cell membranes via passive diffusion.
-
Target Binding: If the biological target has a negatively charged pocket (e.g., an aspartate or glutamate residue), the protonated amine can form a critical, high-affinity salt bridge.
-
Off-Target Effects: Ionization can influence binding to unintended targets, such as hERG channels or P-glycoprotein.
There is a well-documented correlation between the pKa of a drug and its solubility, which is widely used to predict its behavior in vivo.[6]
Guiding Principles for Experimental Approach
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and simplicity.[7] The method involves dissolving the compound in a solution of known ionic strength and titrating it with a standardized acid or base. By monitoring the pH as a function of the volume of titrant added, an inflection point in the resulting curve reveals the pKa.[8][9]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[8]
-
If aqueous solubility is limited, a co-solvent system (e.g., methanol-water) can be used, though this will yield an apparent pKa (pKaᵃ) that may need correction.[6]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[9]
-
-
Titration:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic compound, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.[9]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
-
Perform the titration in triplicate to ensure reproducibility and report the value as mean ± standard deviation.[8]
-
Lipophilicity (logP / logD): A Measure of "Greasiness"
Scientific Significance
Lipophilicity, the "grease-loving" nature of a molecule, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.
-
logP: The partition coefficient of the neutral species.
-
logD: The distribution coefficient at a specific pH (e.g., logD₇.₄), which accounts for the partition of all species (neutral and ionized). For a basic compound like this, logD will be lower than logP at pH values below its pKa.
Lipophilicity is a key component of drug-likeness rules, such as Lipinski's "Rule of Five," which suggests a logP value not greater than 5 is favorable for oral bioavailability.[10][11] An optimal lipophilicity is required to balance membrane permeability with aqueous solubility.
Guiding Principles for Experimental Approach
The shake-flask method is the traditional and most reliable method for determining logP/logD.[12] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium. While labor-intensive, its direct measurement provides high-quality data for lead optimization.[12][13]
Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method
-
Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[10]
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).[10]
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL).
-
Add an equal volume of pre-saturated n-octanol (2 mL).
-
Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Perform the experiment in triplicate.
-
Aqueous Solubility: The Foundation of Bioavailability
Scientific Significance
A compound must be in solution to be absorbed in the gastrointestinal tract and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, leading to issues with formulation, low bioavailability, and unreliable in vitro assay results.[14] For discovery projects, a kinetic solubility of >60 µg/mL is often considered a good target.[14]
Guiding Principles for Experimental Approach
For early drug discovery, high-throughput kinetic solubility assays are preferred for their speed and low compound consumption.[14] Laser nephelometry is a common technique that measures the light scattered by fine particles of precipitate as a compound "crashes out" of a solution prepared by diluting a DMSO stock into an aqueous buffer.[15][16][17] This method mimics the conditions of many high-throughput screening assays.
Caption: Workflow for Kinetic Solubility Assay by Laser Nephelometry.
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.[18]
-
Plate Preparation:
-
Using a liquid handler, add the DMSO stock solution to the wells of a 384-well plate.
-
Create a serial dilution series directly on the plate by transferring small volumes of the stock solution to adjacent wells containing DMSO.
-
-
Precipitation Induction: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to all wells to achieve the final desired concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., 2%).[16]
-
Incubation: Shake the plate briefly and incubate at room temperature for 2 hours to allow precipitation to equilibrate.[15]
-
Measurement: Place the microplate in a laser nephelometer and measure the forward-scattered light in each well.[17]
-
Data Analysis:
-
Plot the nephelometry signal (Nephelometric Turbidity Units, NTU) versus compound concentration.
-
The kinetic solubility is defined as the concentration at which the NTU signal begins to rise sharply above the background, indicating the onset of precipitation.[18] This "break point" can be determined algorithmically.
-
Synthesis: Impact of Physicochemical Properties on Drug Discovery
The data generated from these core assays form a comprehensive physicochemical profile that is essential for guiding the entire drug discovery process. These properties are not independent variables; they are interconnected and collectively dictate the viability of a chemical scaffold.
Caption: Interconnectivity of Physicochemical Properties and Their Impact on Drug Discovery.
Conclusion
This compound is more than just a building block; it is a strategic tool for imparting favorable 3D geometry into drug candidates. However, its potential can only be realized through a rigorous and quantitative understanding of its fundamental physicochemical properties. While calculated values provide an initial estimate, the gold-standard experimental protocols for pKa, logD, and aqueous solubility detailed in this guide are indispensable for generating the reliable data needed to drive successful drug discovery campaigns. By investing in this foundational characterization, research organizations can de-risk their projects, optimize their molecules more efficiently, and ultimately increase the probability of selecting a candidate with a superior clinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 3. Synthonix, Inc > 489438-95-1 | this compound [synthonix.com]
- 4. appretech.com [appretech.com]
- 5. bio-fount.com [bio-fount.com]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a conformationally constrained diamine building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis through established chemical transformations, and provide insights into its characterization using modern analytical techniques. The guide will further illuminate the critical role of this scaffold in the development of novel therapeutics, with a particular focus on its application in the design of selective histone deacetylase (HDAC) inhibitors and dopamine D3 receptor modulators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.
Introduction: The Significance of the Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a rigid bicyclic system that has garnered substantial attention in contemporary drug discovery. Its inherent conformational rigidity allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. This structural constraint reduces the entropic penalty upon binding, often leading to enhanced potency.
This compound, with its protected amine functionalities, serves as a versatile intermediate for the introduction of this privileged scaffold into a diverse array of molecular architectures. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle, enabling selective functionalization of the two nitrogen atoms. This differential protection is a key strategic advantage in multi-step synthetic campaigns. The bicyclic nature of this compound, containing a fused cyclopropane ring, introduces a unique three-dimensional character that is increasingly sought after in the design of novel drug candidates to explore new chemical space.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C10H18N2O2 | Multiple Sources |
| Molecular Weight | 198.26 g/mol | Multiple Sources |
| CAS Number | 489438-95-1 | Multiple Sources |
| Appearance | Low melting point solid or liquid | [1] |
| Melting Point | 45-47 °C | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | 1.52 | [1] |
| Topological Polar Surface Area (TPSA) | 57.19 Ų | [2] |
| Number of Rotatable Bonds | 3 | [2] |
| H-bond Acceptors | 3 | [2] |
| H-bond Donors | 1 | [2] |
The structural features of this compound, particularly its stereochemistry, are crucial for its biological activity. The molecule possesses at least two chiral centers at the bridgehead carbons (C1 and C5), leading to the existence of different stereoisomers.[3] The specific stereoisomer employed in a synthesis can have a profound impact on the pharmacological profile of the final compound.
Synthesis and Characterization
Synthetic Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through various synthetic routes. A common approach involves the intramolecular cyclopropanation of suitable precursors. For instance, titanium-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides has been successfully employed to construct the 1-amino-3-azabicyclo[3.1.0]hexane skeleton.[4] Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which can provide access to highly substituted 3-azabicyclo[3.1.0]hexane derivatives.[5]
A plausible synthetic workflow for this compound is outlined below. This generalized scheme is based on common organic chemistry principles for the formation of such bicyclic systems and the introduction of protecting groups.
Caption: Generalized synthetic workflow for this compound.
Characterization and Spectroscopic Analysis
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons, the tert-butyl group of the Boc protecting group (a sharp singlet around 1.4 ppm), and the protons of the amino group. The coupling patterns of the bicyclic protons can provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bicyclic framework, the carbonyl and tert-butyl carbons of the Boc group, and the carbons bearing the nitrogen atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or chemical ionization (CI) techniques would likely show the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine and amide functionalities, C-H stretching of the aliphatic and Boc groups, and the C=O stretching of the Boc carbonyl group.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents targeting a range of diseases.
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases. The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into novel HDAC inhibitors, demonstrating class I selectivity and good oral bioavailability.[6][7][8] The rigid scaffold helps to position the zinc-binding group and the capping group of the inhibitor for optimal interaction with the active site of the enzyme.
Caption: Schematic representation of a 3-azabicyclo[3.1.0]hexane-based HDAC inhibitor.
Dopamine D3 Receptor Modulators
The dopamine D3 receptor is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.[9] The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop potent and selective D3 receptor antagonists.[3][10] The constrained nature of the bicyclic system allows for the fine-tuning of the ligand's conformation to achieve high selectivity for the D3 receptor over the closely related D2 receptor, thereby potentially reducing side effects.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][11]
-
Hazards: May cause skin, eye, and respiratory irritation.[1]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The insights provided in this guide regarding its properties, synthesis, and applications in the development of HDAC inhibitors and dopamine D3 receptor modulators underscore its significance in the ongoing quest for novel and improved therapeutics. As the demand for structurally diverse and conformationally constrained scaffolds continues to grow, the importance of this compound in drug discovery is set to expand further.
References
- 1. 273206-92-1 exo-6-Amino-3-boc-3-azabicyclo[3.1.0]hexane AKSci W5043 [aksci.com]
- 2. 273206-92-1 | rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester, | 273206-92-1 [chemicalbook.com]
- 7. (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester,C10H18N2O2价格_品牌:进口原装-丁香通 [biomart.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azabicyclo (3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Патент № US 0008263782 МПК C07D215/38 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
Navigating the Spectral Landscape of a Constrained Diamine: A Technical Guide to the NMR Data of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents in space, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. The title compound, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1), incorporates a primary amine at a bridgehead position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the five-membered ring. This arrangement offers a versatile platform for further chemical modifications, making a thorough understanding of its structural and electronic properties, as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, essential for its effective utilization in drug discovery and development.
This technical guide provides an in-depth analysis of the NMR data for this compound, offering insights into the structural nuances of this important synthetic intermediate.
Molecular Structure and Conformation
The 3-azabicyclo[3.1.0]hexane system consists of a cyclopentane ring fused with a cyclopropane ring, with a nitrogen atom at the 3-position. This fusion results in a rigid "boat" or "chair-like" conformation for the five-membered ring. The presence of the Boc protecting group can influence the conformational equilibrium and the local electronic environment of the nearby protons and carbons.
Below is a diagram illustrating the workflow for structural elucidation using NMR spectroscopy.
The Rigid Charm: A Technical Guide to the Discovery and Application of 3-Azabicyclo[3.1.0]hexane Derivatives
Abstract
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Conformationally rigid frameworks are highly sought after for their ability to reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Among these, the 3-azabicyclo[3.1.0]hexane core has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, conformational analysis, and application of these remarkable derivatives, offering researchers and drug development professionals a comprehensive resource to leverage their unique properties.
The Strategic Advantage of Rigidity: Why 3-Azabicyclo[3.1.0]hexane?
The introduction of conformational constraints into a molecule can be a powerful strategy in drug design. Unlike flexible aliphatic chains, which can adopt numerous conformations, a rigid scaffold like 3-azabicyclo[3.1.0]hexane presents a well-defined spatial arrangement of substituents. This inherent rigidity offers several key advantages:
-
Pre-organization for Binding: By locking the molecule into a bioactive conformation, the entropic cost of binding to a receptor is minimized, potentially leading to a significant increase in binding affinity.
-
Enhanced Selectivity: The precise positioning of functional groups can facilitate specific interactions with the target protein while avoiding off-target interactions, thereby improving the selectivity profile of the drug candidate.
-
Improved Pharmacokinetic Properties: The compact and rigid nature of the scaffold can influence metabolic stability and membrane permeability, often leading to more favorable pharmacokinetic profiles.
-
Exploration of Chemical Space: The three-dimensional nature of the 3-azabicyclo[3.1.0]hexane core allows for the exploration of novel regions of chemical space, moving beyond the traditional flat, aromatic structures that have dominated medicinal chemistry.[1][2]
The 3-azabicyclo[3.1.0]hexane framework, a bicyclic system featuring a pyrrolidine ring fused with a cyclopropane ring, provides a robust and versatile platform to exploit these benefits. Its unique V-shaped geometry allows for the precise projection of substituents into distinct vectors of three-dimensional space.
Constructing the Core: Key Synthetic Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold has been a subject of considerable research, leading to the development of several elegant and efficient methodologies. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Metal-Catalyzed Cyclopropanation: A Workhorse Approach
One of the most prevalent and versatile methods for constructing the 3-azabicyclo[3.1.0]hexane core is the metal-catalyzed intramolecular cyclopropanation of allylic diazoacetamides or the intermolecular cyclopropanation of pyrrole derivatives.[1][2] Dirhodium(II) catalysts, in particular, have proven to be highly effective in promoting this transformation with excellent stereocontrol.[1][2][3]
A significant advancement in this area is the use of low catalyst loadings, making the process more cost-effective and environmentally friendly.[1][2] By carefully selecting the dirhodium(II) catalyst and reaction conditions, it is possible to selectively favor the formation of either the exo- or endo-diastereomer.[1][2][3]
Experimental Protocol: Stereoselective Dirhodium(II)-Catalyzed Cyclopropanation [1][2]
-
Reactant Preparation: To a solution of N-protected 2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added the dirhodium(II) catalyst (0.005–1 mol%).
-
Diazo Addition: A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly to the reaction mixture at a controlled temperature (often ranging from room temperature to 70°C). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Gold-Catalyzed Oxidative Cyclopropanation
An alternative and powerful strategy involves the gold-catalyzed oxidative cyclopropanation of N-allylynamides.[4] This method provides access to 3-azabicyclo[3.1.0]hexan-2-one derivatives, which are valuable intermediates for further functionalization.[4] The reaction proceeds through a cascade mechanism involving the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the nitrogen and subsequent cyclopropanation.
Experimental Protocol: Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides [4]
-
Catalyst Preparation: In a reaction vessel, the gold catalyst precursor (e.g., IPrAuCl) and a silver salt (e.g., AgSbF6) are combined in a suitable solvent (e.g., dichloroethane) to generate the active cationic gold species.
-
Substrate Addition: The N-allylynamide (1.0 equiv) and an oxidant (e.g., pyridine N-oxide) are added to the catalyst mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Purification: The reaction mixture is filtered, concentrated, and the residue is purified by flash chromatography to yield the 3-azabicyclo[3.1.0]hexan-2-one product.
Other Notable Synthetic Approaches
Beyond these mainstream methods, several other innovative strategies have been developed:
-
Palladium-Catalyzed Cyclopropanation: This approach utilizes N-tosylhydrazones as a carbene source for the cyclopropanation of maleimides, providing a practical route to highly functionalized 3-azabicyclo[3.1.0]hexane derivatives.[5]
-
Base-Promoted Intramolecular Addition: Conformationally restricted aza[3.1.0]bicycles can be accessed through the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides.[6]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes offers a convergent route to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane.[7]
Unveiling the Three-Dimensional Structure: Conformational Analysis
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to their three-dimensional conformation. The pyrrolidine ring in this bicyclic system can adopt either a chair or a boat conformation. The preference for one conformation over the other is influenced by the nature and stereochemistry of the substituents on the ring.
¹H NMR spectroscopy is a powerful tool for elucidating the conformational preferences of these molecules in solution.[8][9][10] The coupling constants between vicinal protons can provide valuable information about the dihedral angles, which are characteristic of specific conformations.
X-ray crystallography provides definitive evidence of the solid-state conformation and allows for precise measurements of bond lengths and angles.[9]
For instance, studies on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have shown that the endo-3-methyl substituted compounds preferentially adopt a chair conformation, while the corresponding N-demethylated analogs favor a boat conformation.[8][9][10] These findings highlight the subtle interplay of steric and electronic effects in dictating the conformational landscape of this scaffold.
Therapeutic Promise: Applications in Drug Discovery
The unique structural features of the 3-azabicyclo[3.1.0]hexane core have been exploited in the design of potent and selective modulators of various biological targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into the design of novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[11] The rigid framework serves to orient the key pharmacophoric elements, such as a cyanopyrrolidine warhead, for optimal interaction with the active site of the enzyme.[11] The introduction of this conformationally restricted moiety at the P₂ region of the inhibitor led to the discovery of potent and selective compounds.[11][12]
μ Opioid Receptor Ligands for Pain and Pruritus
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as novel ligands for the μ opioid receptor, a key target for the treatment of pain and pruritus.[13] The rigid scaffold allows for the precise positioning of substituents to achieve high binding affinity and selectivity over other opioid receptor subtypes.[13] Structure-activity relationship (SAR) studies have highlighted the importance of specific substitution patterns for achieving picomolar binding affinity.[13]
Other Emerging Applications
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to a range of other therapeutic areas:
-
Anticancer Agents: Certain spiro-fused derivatives have demonstrated significant in vitro antiproliferative activity against various tumor cell lines.[14][15]
-
Sigma Receptor Ligands: 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have been developed as new ligands for sigma receptors, which are implicated in a variety of neurological disorders.[16]
-
Antidepressants: The core structure is present in the clinically useful antidepressant, milnacipran.[4]
Future Directions and Outlook
The discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives has provided a powerful platform for the design of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways will continue to expand the accessible chemical space of these derivatives.
-
Asymmetric Synthesis: The development of robust and scalable enantioselective syntheses will be crucial for the preparation of single-enantiomer drug candidates.
-
Computational Modeling: In silico methods, such as molecular docking and conformational analysis, will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity.
-
Exploration of New Biological Targets: The unique three-dimensional properties of the 3-azabicyclo[3.1.0]hexane scaffold make it an attractive starting point for the discovery of modulators of new and challenging biological targets.
Visualizations
Caption: Key synthetic routes to the 3-azabicyclo[3.1.0]hexane core.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a conformationally constrained diamine building block that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of pharmacophoric elements, making it a valuable asset in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction: The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a "privileged structure" in medicinal chemistry, a term bestowed upon molecular scaffolds that can serve as ligands for diverse biological targets. This bicyclic system, featuring a fused cyclopropane and pyrrolidine ring, imparts a high degree of conformational rigidity. This rigidity is a key strategic advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.
The subject of this guide, this compound, incorporates this privileged scaffold. The presence of a primary amine at the C1 bridgehead position and a Boc-protected amine at the N3 position offers orthogonal handles for chemical modification. This allows for the selective introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a controlled manner.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C10H18N2O2 | [1] |
| Molecular Weight | 198.26 g/mol | [2] |
| CAS Number | 489438-95-1 (for a specific stereoisomer) | |
| Appearance | Typically a solid | |
| Purity | Commercially available with ≥95% purity | [2] |
| Storage | Recommended storage at 4°C, protected from light | [2] |
The stereochemistry of the 3-azabicyclo[3.1.0]hexane core is a critical determinant of its biological activity. The fusion of the cyclopropane and pyrrolidine rings can result in different stereoisomers, each presenting the amino substituents in a unique three-dimensional arrangement. The specific stereoisomer, such as (1R,5S,6s), is often crucial for achieving the desired pharmacological profile.[3]
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives often involves multi-step sequences that establish the bicyclic core and introduce the desired functional groups. While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from the preparation of closely related intermediates used in the production of approved pharmaceuticals.
A key application of this scaffold is in the synthesis of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir.[4][5] The synthesis of a key intermediate for Boceprevir, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, provides valuable insights into the construction of the core structure.[6]
Conceptual Synthesis Workflow:
A plausible synthetic strategy for the 3-azabicyclo[3.1.0]hexane core often begins with a suitable pyrroline derivative. The key cyclopropanation step can be achieved through various methods, including the use of diazocompounds catalyzed by transition metals like rhodium or copper.
Caption: Conceptual workflow for the synthesis of the target molecule.
The reactivity of this compound is dictated by the two nitrogen atoms. The Boc-protected nitrogen is unreactive under standard coupling conditions, allowing for selective functionalization of the free primary amine at the C1 position. This primary amine can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, to introduce diverse side chains. Subsequent removal of the Boc protecting group under acidic conditions, for example with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, reveals the second amine for further modification.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic nature of the molecule and the presence of multiple stereocenters. Key signals would include those for the Boc group (a singlet around 1.4 ppm), the protons on the cyclopropane ring (typically in the upfield region), and the protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the t-butyl group (around 80 ppm), and the methyl carbons of the t-butyl group (around 28 ppm). The carbons of the bicyclic core would appear in the aliphatic region.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Applications in Drug Discovery and Development
The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the design of several clinically important drugs and investigational agents. The conformational constraint it imposes on appended pharmacophores is key to its utility.
Antiviral Agents: The Case of Boceprevir
A prime example of the successful application of this scaffold is in the development of Boceprevir , a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[4] Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.
The synthesis of Boceprevir utilizes a chiral bicyclic proline fragment derived from a 3-azabicyclo[3.1.0]hexane core.[6] While not the exact title compound, a closely related derivative serves as a key building block. The rigid scaffold correctly orients the P2 side chain of the inhibitor for optimal binding within the active site of the protease.
Caption: Role of the azabicyclo[3.1.0]hexane core in Boceprevir synthesis.
Modulators of Central Nervous System Targets
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have also been explored as modulators of various central nervous system (CNS) targets. For instance, analogs have been investigated as dopamine D3 receptor modulators, which have potential applications in the treatment of substance abuse and psychotic disorders. The rigid bicyclic core serves to orient aromatic substituents in a defined manner to achieve potent and selective receptor binding.
Other Therapeutic Areas
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to other therapeutic areas. It has been incorporated into molecules targeting opioid receptors, with potential applications in pain management and addiction.[7] Furthermore, its use as a constrained proline analog has been explored in the design of peptide mimetics.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its inherent conformational rigidity and the presence of orthogonally protected amino groups provide a robust platform for the synthesis of complex and biologically active molecules. The clinical success of Boceprevir serves as a compelling validation of the strategic advantage conferred by this privileged scaffold.
As drug discovery continues to move towards molecules with greater three-dimensional complexity to tackle challenging biological targets, the demand for novel, conformationally constrained building blocks like this compound is expected to grow. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted analogs, further expanding the utility of this remarkable scaffold in the quest for new medicines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. (1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate [oakwoodchemical.com]
- 4. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 5. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. (1r,2s,5s)-N-[(2s,3r)-4-Amino-1-Cyclobutyl-3-Hydroxy-4-Oxobutan-2-Yl]-6,6-Dimethyl-3-{3-Methyl-N-[(1-Methylcyclohexyl)carbamoyl]-L-Valyl}-3-Azabicyclo[3.1.0]hexane-2-Carboxamide | C30H51N5O5 | CID 72200167 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane under acidic conditions
An In-Depth Technical Guide to the Stability of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane Under Acidic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound under various acidic conditions. As a molecule incorporating both a strained bicyclic core and an acid-labile protecting group, its behavior in acidic media is critical for its application in pharmaceutical development and complex organic synthesis. This document elucidates the primary degradation pathways, focusing on the well-established mechanism of tert-butyloxycarbonyl (Boc) group cleavage and the potential for acid-catalyzed rearrangement or opening of the azabicyclo[3.1.0]hexane ring system. We present field-proven experimental protocols for conducting forced degradation studies in line with regulatory expectations, alongside guidance for data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the stability of this and structurally related compounds.
Introduction: A Molecule of Duality
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure is characterized by two key features that dictate its reactivity and stability:
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: A widely used, acid-labile protecting group for amines.[1] Its primary function is to mask the reactivity of the C1-amino group, allowing for selective transformations elsewhere in a synthetic sequence.[2][3] Its removal is a critical step, typically achieved under mild to moderate acidic conditions.[4]
-
The 3-Azabicyclo[3.1.0]hexane Core: A rigid, strained bicyclic scaffold. Such systems are valuable in drug design for imposing specific conformational constraints on pharmacophores.[5][6] However, the inherent ring strain can also render them susceptible to rearrangement or ring-opening reactions, particularly under harsh conditions.[7][8]
Understanding the interplay between these two features under acidic stress is paramount for defining storage conditions, predicting shelf-life, identifying potential degradants, and designing robust synthetic and formulation processes.[9][10]
Primary Degradation Pathway: Acid-Catalyzed Boc Deprotection
Under acidic conditions, the most probable and well-documented degradation pathway for this compound is the cleavage of the Boc protecting group.[11] This reaction proceeds via a specific and predictable mechanism.
Mechanism of Boc Cleavage
The acid-catalyzed hydrolysis of the tert-butyl carbamate is a multi-step process initiated by protonation.[2][12]
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by an acid (H-A).[13]
-
Formation of tert-Butyl Cation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][12]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free primary amine.[13]
-
Protonation of Amine: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form the corresponding ammonium salt.[13]
A potential side reaction involves the reactive tert-butyl cation alkylating other nucleophilic species present in the reaction mixture.[11] This can often be mitigated by the use of "scavenger" molecules like anisole or thioanisole.[11][14]
Factors Influencing Deprotection Rate
The rate of Boc cleavage is highly dependent on the reaction conditions. A summary of common acidic reagents and their typical application is provided in Table 1.
-
Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA), lead to rapid deprotection, often completing within minutes at room temperature.[2][11] Weaker acids or Lewis acids may require elevated temperatures or longer reaction times.[15] Some studies have noted a second-order dependence on the concentration of certain acids, like HCl.[16]
-
Solvent: The choice of solvent can influence reaction rates. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[11] Protic solvents can also participate in the reaction.
-
Temperature: While many deprotections proceed at ambient temperature, applying heat can accelerate the cleavage, especially with milder acids.[9]
| Reagent | Typical Conditions | Remarks |
| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ (DCM), Room Temp, 30-60 min | Very common and efficient. Volatile and corrosive.[2] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane or Methanol, Room Temp | Effective and provides the product as a hydrochloride salt.[11] |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂, Room Temp | A Lewis acid option that can offer selectivity in the presence of other protecting groups.[11][14] |
| Aqueous HCl or H₂SO₄ | 0.1 M - 1 M, Room Temp to 70°C | Conditions typically used in forced degradation studies.[9] |
| Table 1: Common Acidic Reagents and Conditions for Boc Deprotection. |
Secondary Degradation Pathway: Stability of the Bicyclic Core
While the Boc group is the most acid-labile site, the stability of the 3-azabicyclo[3.1.0]hexane core itself must be considered, especially under more forcing acidic conditions (e.g., elevated temperature, high acid concentration). The inherent ring strain of the fused cyclopropane and pyrrolidine rings makes it a potential site for acid-catalyzed reactions.
Potential for Ring-Opening and Rearrangement
Direct studies on the acid-catalyzed degradation of the 1-Amino-3-azabicyclo[3.1.0]hexane core are not widely published. However, based on the known reactivity of similar strained bicyclic systems, a hypothetical degradation pathway can be proposed.[17][18]
Acid-catalyzed ring-opening would likely be initiated by protonation of one of the ring nitrogens. Subsequent nucleophilic attack by water or the acid's conjugate base could lead to the cleavage of one of the strained C-N or C-C bonds of the aziridine moiety. For example, studies on a related 2-bis(alkoxycarbonyl)methyliden-1-azabicyclo[3.1.0]hexane system showed that nucleophilic ring opening occurs regioselectively at the C6-position.[17] Under strongly acidic conditions, more complex rearrangements, analogous to the Pinacol or Beckmann rearrangements where carbocation intermediates are involved, cannot be entirely ruled out, though they are less likely than simple hydrolysis.[19][20]
Experimental Design: Forced Degradation Studies
To experimentally determine the stability of this compound, a forced degradation (or stress testing) study is the standard approach in the pharmaceutical industry.[10][21] The goal is to induce degradation, typically in the range of 5-20%, to identify potential degradants and establish the specificity of analytical methods.[21][22]
General Protocol for Acid Hydrolysis Stress Test
This protocol is a self-validating system designed to provide a clear picture of acid lability. It is based on common practices and regulatory guidance.[9][23]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., a 50:50 mixture of ACN:Water) to prepare a stock solution of approximately 1 mg/mL.[9]
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl. This creates a final drug concentration of ~0.5 mg/mL in 0.05 M HCl.
-
Prepare a control sample by adding 1 mL of water instead of HCl.
-
-
Incubation: Place the stress and control samples in a water bath set to a controlled temperature, for example, 60°C.[9][23]
-
Time-Point Sampling: Withdraw aliquots from the stress sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[23]
-
Quenching and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[23]
-
Analysis: Analyze all samples (time points and control) using a validated, stability-indicating HPLC method.
-
Escalation: If no significant degradation (<5%) is observed after 24 hours, the study should be repeated using a stronger acid concentration (1 M HCl) and/or a higher temperature (e.g., 70-80°C).[9][21]
Data Analysis and Interpretation
The primary output will be HPLC chromatograms for each time point.
-
Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Identify Degradants: The primary degradation product should correspond to the deprotected amine salt. The appearance of new peaks over time indicates the formation of other degradation products.
-
Mass Balance: A good stability-indicating method should account for ~100% of the initial parent compound (i.e., the sum of the parent remaining and all degradants formed).
| Stress Condition | Reagent | Temperature (°C) | Duration (hr) | % Parent Remaining | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | e.g., 85.2% | e.g., Deprotected Amine |
| Acid Hydrolysis | 1 M HCl | 70 | 8 | e.g., 15.5% | e.g., Deprotected Amine, Unknown A |
| Table 2: Example Data Summary for Forced Degradation Study. |
Conclusion and Integrated Stability Profile
The stability of this compound in acidic conditions is primarily governed by the lability of the Boc protecting group. Under mild to moderate acidic conditions (e.g., pH > 2, ambient temperature), the molecule is expected to exhibit reasonable stability for short durations. However, exposure to strong acids (e.g., TFA) or moderately acidic conditions at elevated temperatures will lead to rapid and predictable cleavage of the Boc group to yield 1-amino-3-azabicyclo[3.1.0]hexane as its corresponding salt.
Degradation of the bicyclic core is a secondary concern, likely requiring more forcing conditions than those needed for Boc removal. Any stability study must first confirm Boc cleavage, and then, under harsher stress, investigate the appearance of any additional degradants that could arise from ring-opening or rearrangement. For drug development professionals, this means that formulation in acidic aqueous environments will likely lead to the formation of the deprotected active species, a factor that must be carefully considered in product design and shelf-life determination.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 20. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane as a Privileged Building Block for Drug Discovery
Section 1: Scientific Rationale & Strategic Value
In modern medicinal chemistry, the pursuit of drug candidates with high affinity, selectivity, and favorable pharmacokinetic profiles has led to an increased focus on molecules with well-defined three-dimensional structures. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, often serving as a robust starting point for drug discovery campaigns.[1] The 3-azabicyclo[3.1.0]hexane core is a quintessential example of such a scaffold.
Its defining feature is a rigid, bicyclic structure that holds appended functional groups in a precise spatial orientation.[2][3] This conformational constraint is highly advantageous as it reduces the entropic penalty associated with the molecule binding to its protein target, often leading to a significant increase in binding affinity.[4]
The specific building block, 1-amino-3-boc-3-azabicyclo[3.1.0]hexane , is a synthetically versatile tool designed to leverage these benefits. It features two key functionalities:
-
A primary amine at the C-1 position: This serves as a nucleophilic handle for reliable amide bond formation, allowing for the covalent linkage of the scaffold to other molecular fragments.
-
A Boc-protected amine at the N-3 position: The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine within the bicyclic system, preventing its participation in undesired side reactions. This protecting group can be selectively removed under acidic conditions, providing an orthogonal handle for further synthetic diversification.[5]
Caption: Structure of this compound.
Section 2: Core Applications in Medicinal Chemistry
The utility of this building block is best exemplified by its incorporation into inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes.[2][6]
Case Study: Saxagliptin (Onglyza®)
Saxagliptin is a potent and selective DPP-4 inhibitor that utilizes the 3-azabicyclo[3.1.0]hexane moiety as a rigid mimetic of the natural proline residue that binds in the S2 subsite of the enzyme.[7] The rigid scaffold ensures optimal presentation of the cyanopyrrolidine warhead for covalent interaction with the enzyme's active site, a key factor in its high potency and long duration of action.[2][8]
The synthesis of Saxagliptin and related analogues demonstrates a primary application of this compound, where it is coupled with an appropriately functionalized carboxylic acid partner (in this case, an N-Boc-3-hydroxyadamantylglycine derivative).[9][10]
Caption: Retrosynthetic analysis for a DPP-4 inhibitor.
Beyond diabetes, this scaffold has been explored in a range of therapeutic areas, underscoring its "privileged" status. These include the development of non-narcotic analgesic agents, ligands for sigma receptors, and modulators of dopamine D3 receptors for central nervous system disorders.[11][12][13]
Section 3: Experimental Protocols & Methodologies
The following protocols provide detailed, validated methods for the two most critical transformations involving this building block: amide bond formation and subsequent Boc-group deprotection.
Protocol 3.1: Amide Bond Formation via EDC/HOBt Coupling
This method is a robust and widely used standard for peptide coupling.
Causality & Principle: The reaction proceeds via activation of the carboxylic acid (R-COOH) by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and hydrolysis. 1-Hydroxybenzotriazole (HOBt) is added to act as a nucleophilic catalyst, trapping the O-acylisourea to form an active ester. This HOBt-ester is more stable, less susceptible to racemization, and reacts efficiently with the primary amine of the azabicyclo[3.1.0]hexane building block to form the desired amide bond.[14]
Materials & Reagents
| Reagent | Equivalents | Purpose |
| Carboxylic Acid Partner | 1.0 | Substrate |
| This compound | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Racemization Suppressant) |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid partner (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture. The base neutralizes the HCl salt of EDC and any acidic protons.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3.2: Boc Group Deprotection
This protocol removes the Boc protecting group to liberate the N-3 amine, enabling further functionalization if desired.
Causality & Principle: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is then neutralized by eliminating a proton to form isobutene, while the carbamic acid intermediate decarboxylates to release CO₂ and the free amine.[5] This process is highly efficient and the gaseous byproducts make for a clean reaction.
Materials & Reagents
| Reagent | Equivalents / Volume | Purpose |
| Boc-Protected Substrate | 1.0 | Substrate |
| Trifluoroacetic Acid (TFA) | 10-20 eq (or 20-50% v/v) | Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TFA (e.g., 25% of the total volume) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene (3x) can help remove residual TFA.
-
The resulting product is typically the TFA salt of the amine. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Synthetic Workflow Visualization
Caption: Standard experimental workflow for synthesis.
Section 4: Troubleshooting and Data Summary
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Amide Yield | Incomplete activation; moisture; steric hindrance. | Ensure all reagents and solvents are anhydrous. For hindered substrates, consider using a stronger coupling agent like HATU. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase reaction time or the concentration of TFA. Ensure substrate is fully dissolved. |
| Side Products in Coupling | Racemization of the carboxylic acid. | Ensure HOBt is used with EDC. Maintain low reaction temperatures (start at 0 °C). |
Section 5: Conclusion
This compound is a powerful and enabling building block for modern drug discovery. Its inherent conformational rigidity provides a distinct advantage in designing ligands with high affinity and selectivity. The straightforward and reliable protocols for its incorporation into lead compounds, primarily through amide coupling, followed by orthogonal deprotection, make it an invaluable tool for researchers aiming to access novel, sp³-rich chemical space and develop next-generation therapeutics.
Section 6: References
-
Sattigeri, J. A., Andappan, M. M. S., Kishore, K., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. --INVALID-LINK--
-
Wikipedia. (2023). Saxagliptin. --INVALID-LINK--
-
Li, J., Zhang, S., Zhou, H., et al. (2012). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. CNKI. --INVALID-LINK--
-
Conti, P., et al. (2007). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS (Institutional Research Information System). --INVALID-LINK--
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. --INVALID-LINK--
-
Savage, S. A., et al. (2009). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents. --INVALID-LINK--
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science. --INVALID-LINK--
-
Savage, S. A., Jones, G. S., Kolotuchin, S., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176. --INVALID-LINK--
-
MedKoo Biosciences. Saxagliptin Synthetic Routes. --INVALID-LINK--
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. ResearchGate. --INVALID-LINK--
-
Kumar, S., Mittal, A., & Mittal, A. (2022). BEYOND BLOOD SUGAR CONTROL: A COMPREHENSIVE REVIEW OF DPP-4 INHIBITORS AND THEIR EXPANDING LANDSCAPE. Innovare Journal of Medical Science. --INVALID-LINK--
-
Hanson, R. L., et al. (2008). Methods and compounds for producing dipeptidyl peptidase IV inhibitors and intermediates thereof. Google Patents. --INVALID-LINK--
-
Wang, H. (2017). Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin. 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. --INVALID-LINK--
-
Epstein, J. W., Brabander, H. J., Fanshawe, W. J., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. --INVALID-LINK--
-
Selivanov, S. I., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(21), 7248. --INVALID-LINK--
-
Berini, C., et al. (2006). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. --INVALID-LINK--
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). --INVALID-LINK--
-
Kim, H., & Cheon, J. (2021). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. The Journal of Organic Chemistry, 86(15), 10116-10127. --INVALID-LINK--
-
Palle, V. P., et al. (2015). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents. --INVALID-LINK--
-
Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(1), 18-21. --INVALID-LINK--
References
- 1. iris.unife.it [iris.unife.it]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. mcours.net [mcours.net]
- 6. jptcp.com [jptcp.com]
- 7. Saxagliptin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 10. Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin [yacooscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane motif is a conformationally constrained piperidine analogue that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable scaffold for designing potent and selective ligands for various biological targets. 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, in particular, serves as a versatile building block, offering a primary amino group for diverse coupling reactions while the Boc-protected secondary amine on the bicyclic core allows for subsequent functionalization or remains as a key pharmacophoric element.
This guide provides detailed protocols and expert insights into the most common and effective coupling reactions for this valuable synthetic intermediate, focusing on amide bond formation and reductive amination. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and practical success.
Part 1: Amide Bond Formation with Carboxylic Acids
The formation of an amide bond between the primary amine of this compound and a carboxylic acid is a cornerstone transformation. However, the steric hindrance presented by the bicyclic framework necessitates the use of powerful coupling reagents to achieve high yields and avoid side reactions.
Mechanistic Considerations and Reagent Selection
Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1] More potent activating agents are required to overcome the steric barrier. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive activated esters.[1][2][3] For exceptionally hindered couplings, the conversion of the carboxylic acid to an acyl fluoride represents a highly efficacious strategy.[1][2][4]
The choice of solvent is also critical for successful coupling. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to prevent peptide aggregation and improve reaction rates.[1]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust method for the coupling of a generic carboxylic acid to this compound using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (or NMP), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF (or NMP) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, extending the reaction time to overnight may be necessary.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Activating Species | Reactivity | Notes |
| DCC/EDC | O-acylisourea | Moderate | Often insufficient for sterically hindered amines.[1] |
| HBTU/PyBOP | OBt ester | High | Better than carbodiimides, but can be less effective for very hindered substrates.[1] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU.[1] |
| HATU | OAt ester | Very High | Highly effective for hindered couplings; minimizes racemization.[2] |
| Acyl Fluoride | Acyl Fluoride | Extremely High | Ideal for exceptionally hindered substrates where other methods fail.[2][4] |
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Part 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and reliable method for the N-alkylation of amines.[5] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This method avoids the issue of over-alkylation that can plague direct alkylation with alkyl halides.[5]
Mechanistic Insights and Reagent Selection
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and effective reagent for this transformation due to its mildness and tolerance of a slightly acidic medium, which favors iminium ion formation.[5] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective at a pH of 4-5 where it selectively reduces the iminium ion.[5]
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the reductive amination of this compound with a representative aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM or EtOAc (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Optimal pH | Notes |
| Sodium Borohydride (NaBH₄) | High | Neutral to Basic | Can reduce aldehydes/ketones if not controlled.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | 4-5 | Selective for iminium ions over carbonyls.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Slightly Acidic | Excellent for a wide range of substrates; non-toxic.[5] |
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Part 3: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7] Deprotection of the 3-aza position is often a necessary step for further functionalization of the bicyclic core.
Protocol: Acid-Mediated Boc Deprotection
Materials:
-
Boc-protected 3-azabicyclo[3.1.0]hexane derivative
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure using 4M HCl in Dioxane:
-
Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a base during an aqueous workup.
Conclusion
This compound is a powerful building block for the synthesis of complex molecules with constrained topologies. The successful application of this reagent hinges on the judicious selection of coupling protocols that can overcome the inherent steric challenges. The methods outlined in this guide for amide bond formation and reductive amination provide robust and reliable pathways for the elaboration of this scaffold. By understanding the mechanistic principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively incorporate the 3-azabicyclo[3.1.0]hexane core into their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Double BOC protection selective removal method [en.highfine.com]
Application Notes and Protocols: 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which leads to susceptibility to proteolytic degradation and poor receptor selectivity. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of unnatural, conformationally constrained amino acids. These rigid scaffolds lock a portion of the peptide backbone into a specific bioactive conformation, enhancing metabolic stability, improving binding affinity, and fine-tuning selectivity for the target receptor.
One such scaffold of significant interest is the 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane system. This bicyclic structure serves as a potent proline mimic, enforcing a rigidified peptide backbone that can significantly influence the overall topology of a peptide. Its unique stereochemistry and constrained nature make it a valuable tool in the design of peptidomimetics and novel drug candidates.
This guide provides an in-depth exploration of the applications of this compound in peptide synthesis, offering both the theoretical underpinnings of its use and detailed, field-proven protocols for its successful incorporation into peptide sequences.
Structural Significance and Conformational Impact
The 3-azabicyclo[3.1.0]hexane core is a fused ring system combining a pyrrolidine ring with a cyclopropane ring. This fusion drastically limits the conformational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide chain.
-
Proline Mimicry and Poly-L-proline Type II (PPII) Helices: The bicyclic system is a highly effective mimic of a proline residue.[1][2] More specifically, it stabilizes a poly-L-proline type II (PPII) helical conformation.[1][2] This secondary structure is crucial for many protein-protein interactions, and by incorporating this scaffold, researchers can enforce a PPII-like turn in a specific region of a peptide, thereby pre-organizing it for receptor binding. NMR studies have confirmed that oligomers containing the 3-azabicyclo[3.1.0]hexane system predominantly adopt a flattened boat conformation consistent with a PPII helix.[2]
-
Structural Rigidity: The inherent rigidity of the bicyclic system provides a stable anchor point within a peptide sequence. This can be leveraged to orient pharmacophoric side chains in a precise spatial arrangement, a key strategy in rational drug design.
Below is a diagram illustrating the chemical structure of the protected amino acid.
Caption: Structure of this compound.
Key Application: Design of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A prominent application of the 3-azabicyclo[3.1.0]hexane scaffold is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV).[3][4] DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of these hormones, making it an important therapeutic strategy for type 2 diabetes.
-
Mechanism of Action: Many DPP-IV inhibitors are peptidomimetics that bind to the active site of the enzyme. The conformationally rigid 3-azabicyclo[3.1.0]hexane moiety can be incorporated into the P2 region of these inhibitors, where it helps to correctly orient the molecule for optimal interaction with the enzyme's S2 pocket.[3] This has been a successful strategy in the design of potent and selective DPP-IV inhibitors.
The workflow for designing such inhibitors often involves the following logical steps:
Caption: Drug discovery workflow for DPP-IV inhibitors.
Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and its Fmoc-protected counterpart into a peptide sequence requires careful consideration due to its steric hindrance. The following protocols are designed to maximize coupling efficiency.
Choice of Protecting Group Strategy: Boc vs. Fmoc
Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protected versions of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid are commercially available.
-
Fmoc/tBu Strategy: This is the most common approach due to its milder deprotection conditions (piperidine in DMF), which are compatible with a wider range of sensitive functional groups.[5]
-
Boc/Bzl Strategy: This strategy uses TFA for Nα-deprotection and strong acids like HF for final cleavage. While harsher, the repetitive acidic treatments in Boc-SPPS can help to disrupt peptide aggregation, which can be beneficial for hydrophobic or aggregation-prone sequences.[5]
For most applications, the Fmoc/tBu strategy is recommended due to its broader compatibility and milder conditions.
Protocol 1: Fmoc-Based Incorporation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
Materials and Reagents:
-
Fmoc-protected 3-azabicyclo[3.1.0]hexane-2-carboxylic acid
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling Reagents:
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the growing peptide chain):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid:
-
Rationale for Reagent Choice: Due to the steric hindrance of the bicyclic amino acid, a potent coupling reagent is necessary to achieve high coupling efficiency.[6] HATU is generally more effective than HBTU for hindered couplings.
-
Activation: In a separate vial, dissolve Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.
-
Add DIEA (8 equivalents, 0.8 mmol) to the activation mixture.
-
Agitate for 2-5 minutes to pre-activate.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads): This indicates incomplete coupling. Perform a double coupling .
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Repeat step 3 with a freshly prepared activated amino acid solution. Extend the coupling time if necessary.
-
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
If the coupling is still incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Washing:
-
After a successful coupling, drain the solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Continuation of Synthesis:
-
Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: Boc-Based Incorporation of this compound
This protocol outlines the coupling of the title compound where the Nα-amino group is free, and the pyrrolidine nitrogen is protected with a Boc group. This is typically not the building block used for SPPS. A more appropriate building block would be Nα-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . The protocol below assumes the use of this correct building block.
Materials and Reagents:
-
Nα-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
-
Merrifield resin or PAM resin
-
DCM, peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
DIEA
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) for cleavage
-
Cold diethyl ether
Step-by-Step Procedure:
-
Resin Swelling: As in Protocol 1.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Drain and wash with DCM.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 5 minutes.
-
Drain and wash with DCM.
-
-
Coupling:
-
Activation: In a separate vial, dissolve Nα-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (3 equivalents) and HOBt (3 equivalents) in DMF. Cool to 0°C.
-
Add DIC (3 equivalents) and allow to activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 2-4 hours. A double coupling may be necessary as described in Protocol 1.
-
-
Washing: As in Protocol 1.
-
Final Cleavage:
-
Safety Warning: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
-
Dry the peptide-resin thoroughly.
-
Perform the cleavage according to standard HF or TFMSA protocols.
-
-
Purification and Analysis: As in Protocol 1.
Data Summary and Expected Outcomes
The successful incorporation of this compound derivatives should be confirmed by mass spectrometry of the final peptide, which will show the corresponding mass shift.
| Parameter | Expected Outcome | Troubleshooting Notes |
| Coupling Efficiency | >98% (as determined by Kaiser test or HPLC of a test cleavage) | Incomplete coupling may occur due to steric hindrance. Use a more potent coupling reagent (HATU), increase reaction time, or perform a double coupling. |
| Purity of Crude Peptide | Variable, dependent on sequence length and complexity. | The presence of deletion sequences lacking the bicyclic amino acid indicates poor coupling efficiency. Optimize coupling conditions. |
| Final Yield | Dependent on the overall efficiency of all synthesis steps. | Low yields may result from incomplete couplings at multiple steps or issues during cleavage and purification. |
| Conformational Impact | Induction of a rigid, PPII-like turn in the peptide backbone. | Can be confirmed by 2D NMR spectroscopic techniques (NOESY, ROESY) on the purified peptide. |
Conclusion
This compound and its derivatives are powerful tools for introducing conformational rigidity into peptides. By acting as effective proline mimics, they can stabilize specific secondary structures, leading to enhanced biological activity and metabolic stability. Their successful application in the development of DPP-IV inhibitors highlights their potential in modern drug discovery. While their incorporation via SPPS can be challenging due to steric hindrance, the use of potent coupling reagents and optimized protocols, as detailed in this guide, enables their efficient integration into a wide range of peptide sequences, opening new avenues for the design of next-generation peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. WO2005106011A2 - Process for preparing dipeptidyl iv inhibitors and intermediates therefor - Google Patents [patents.google.com]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of 3-azabicyclo[3.1.0]hexane Derivatives: A Comprehensive Guide for the Development of Potent DPP-IV Inhibitors
Introduction: The Significance of the 3-azabicyclo[3.1.0]hexane Scaffold in DPP-IV Inhibition
The management of type 2 diabetes mellitus has been significantly advanced by the advent of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These agents function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][2] Within the diverse chemical landscape of DPP-IV inhibitors, the conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure.[1][3] Its inherent rigidity helps to reduce the entropic penalty upon binding to the active site of the DPP-IV enzyme, leading to enhanced potency and selectivity.[3] This guide provides an in-depth exploration of the synthesis of key 3-azabicyclo[3.1.0]hexane derivatives, with a focus on practical, step-by-step protocols and the underlying chemical principles that guide these synthetic strategies. We will delve into the synthesis of the core bicyclic amine and its elaboration into potent DPP-IV inhibitors, exemplified by the synthesis of Saxagliptin.
Core Synthetic Strategies for the 3-azabicyclo[3.1.0]hexane Ring System
The construction of the 3-azabicyclo[3.1.0]hexane core is a critical undertaking in the synthesis of this class of DPP-IV inhibitors. Several synthetic approaches have been developed, with the Simmons-Smith cyclopropanation of a pyrroline precursor being a prominent and well-established method. More contemporary methods employing transition-metal catalysis offer alternative and often highly efficient routes to this valuable scaffold.
Protocol 1: Synthesis of the Core Intermediate (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide via Simmons-Smith Cyclopropanation
This protocol outlines the synthesis of a key intermediate, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, which serves as a foundational building block for many DPP-IV inhibitors, including Saxagliptin.[4] The key transformation is a diastereoselective Simmons-Smith cyclopropanation of an N-protected 2,5-dihydropyrrole derivative.
Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the synthesis of the key 3-azabicyclo[3.1.0]hexane intermediate.
Step-by-Step Protocol:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add a solution of diethylzinc (Et2Zn) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] Cool the solution to 0 °C in an ice bath. Slowly add a solution of diiodomethane (CH2I2) in the same anhydrous solvent to the stirred diethylzinc solution. The reaction is exothermic and should be controlled to maintain the temperature below 5 °C. Stir the resulting solution at 0 °C for 30-60 minutes to form the active zinc carbenoid species, (iodomethyl)zinc iodide (ICH2ZnI) or related structures.[5]
-
Causality: The use of an anhydrous solvent is crucial as organozinc reagents are highly reactive towards water. The slow addition of diiodomethane at low temperature is necessary to control the exothermicity of the reaction and prevent the decomposition of the thermally sensitive carbenoid reagent.
-
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent at 0 °C, slowly add a solution of the starting material, for example, tert-butyl (S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate, in the same anhydrous solvent. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.[4]
-
Causality: The stereochemistry of the starting pyrroline derivative directs the diastereoselective formation of the cyclopropane ring. The carbamoyl group can act as a directing group, leading to the formation of the desired cis-diastereomer.[6]
-
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.[7] This will decompose any unreacted organozinc species. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected 3-azabicyclo[3.1.0]hexane derivative.
-
Deprotection and Amide Formation: The Boc-protecting group can be removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in a suitable solvent, to yield the corresponding amine salt. This amine can then be coupled with an appropriate activated carboxylic acid to form the desired amide. Alternatively, if the starting material already contains the carboxamide moiety, this step is not necessary.
Alternative Synthetic Routes: Transition-Metal Catalysis
Recent advancements in organic synthesis have led to the development of transition-metal-catalyzed methods for the construction of the 3-azabicyclo[3.1.0]hexane skeleton, offering alternatives to the classical Simmons-Smith reaction.
-
Palladium-Catalyzed Cyclopropanation: Palladium catalysts can mediate the cyclopropanation of maleimides with N-tosylhydrazones to generate a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. This method provides a practical route to various substituted analogs.[4]
-
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) catalysts are highly effective in catalyzing the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings. The choice of rhodium catalyst and subsequent hydrolysis conditions can be tuned to selectively produce either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate.[8]
Elaboration of the Core: Synthesis of a Potent DPP-IV Inhibitor (Saxagliptin)
The following protocol details the key steps in the synthesis of Saxagliptin, a potent and selective DPP-IV inhibitor, starting from the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide intermediate.[4][9]
Synthetic Pathway to Saxagliptin
Caption: Key synthetic steps in the elaboration of the 3-azabicyclo[3.1.0]hexane core to Saxagliptin.
Protocol 2: Amide Coupling
-
Reaction Setup: To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate salt and N-Boc-3-hydroxyadamantylglycine in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable base, for example, N,N-diisopropylethylamine (DIPEA), to neutralize the salt.[9][10]
-
Coupling Agent Addition: Add a coupling agent to facilitate the amide bond formation. Common choices include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P).[9][10] Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Causality: Coupling agents like EDC/HOBt and T3P activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent can influence the reaction rate, yield, and prevention of side reactions such as racemization. T3P is often favored in process chemistry due to its efficiency and the ease of removal of byproducts.[9]
-
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, the N-Boc protected amide, can be purified by crystallization or column chromatography.
Protocol 3: Dehydration of the Primary Amide to a Nitrile
-
Reaction Setup: Dissolve the N-Boc protected amide from the previous step in an anhydrous solvent such as DCM or ethyl acetate. Add a suitable base, often a non-nucleophilic amine like pyridine or triethylamine.
-
Dehydrating Agent Addition: Cool the solution to 0 °C and add a dehydrating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA).[9] Add the TFAA dropwise to control the reaction temperature. Stir the reaction at 0 °C to room temperature until completion.
-
Causality: Trifluoroacetic anhydride reacts with the primary amide to form an O-acylated intermediate, which then undergoes elimination to form the nitrile and trifluoroacetic acid. The added base neutralizes the acid byproduct. Other dehydrating systems such as phosphorus oxychloride (POCl3) or cyanuric chloride can also be employed.[11][12]
-
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry, and concentrate. The crude N-Boc protected nitrile (N-Boc-Saxagliptin) can be purified by crystallization or chromatography.
Protocol 4: Deprotection to Yield the Final DPP-IV Inhibitor
-
Acidic Cleavage: Dissolve the N-Boc protected nitrile in a suitable solvent such as ethyl acetate or methanol. Add a strong acid, typically hydrochloric acid (as a solution in a solvent like isopropanol or as aqueous HCl), to cleave the Boc protecting group.[9]
-
Isolation: Stir the reaction mixture at room temperature. The deprotected product, Saxagliptin hydrochloride, will often precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. If the free base is desired, a subsequent neutralization step is required.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The development of potent 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors is guided by a thorough understanding of their structure-activity relationships. The core bicyclic scaffold serves as a rigid mimic of the proline residue found in natural DPP-IV substrates. Modifications at various positions of this scaffold and the appended side chains have a significant impact on the inhibitory activity.
| Compound ID | R1 Substituent on 3-azabicyclo[3.1.0]hexane | R2 Substituent | DPP-IV IC50 (nM) | Reference |
| 1 | H | 2-Pyrimidinyl | 50 | [3] |
| 2 | H | 4-Pyrimidinyl | >1000 | [3] |
| 3 | H | 2-Cyanopyrrolidine | 31 | [2] |
| 4 | H | Adamantylglycinonitrile (Saxagliptin) | 2.2 | [8] |
| 5 | H | (R)-3-amino-piperidinyl | 1.3 | [8] |
Key SAR Insights:
-
The Nitrile Warhead: A key feature of many potent DPP-IV inhibitors, including those with the 3-azabicyclo[3.1.0]hexane scaffold, is a nitrile group. This group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, contributing significantly to the inhibitor's potency.[13]
-
The Adamantyl Group: In Saxagliptin, the bulky and lipophilic 3-hydroxyadamantylglycine side chain occupies the S1 and S2 pockets of the DPP-IV enzyme, forming favorable hydrophobic interactions and contributing to its high affinity.[13]
-
Substituents on the Bicyclic Core: The introduction of substituents on the 3-azabicyclo[3.1.0]hexane ring can modulate the compound's physicochemical properties and its interaction with the enzyme. The stereochemistry of these substituents is often critical for optimal binding.
Conclusion and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the design of potent and selective DPP-IV inhibitors. The synthetic routes outlined in this guide provide a robust framework for accessing these valuable compounds. While the Simmons-Smith reaction remains a reliable method for constructing the core bicyclic system, the exploration of more efficient and stereoselective transition-metal-catalyzed approaches continues to be an active area of research. Future efforts in this field will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, longer duration of action, and potentially pleiotropic benefits beyond glycemic control. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the pharmaceutical sciences to further innovate in this critical area of drug discovery.
References
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. US8338450B2 - Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors - Google Patents [patents.google.com]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 12. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Introduction: The Strategic Value of Conformational Constraint in Drug Discovery
The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. A powerful strategy in this endeavor is the use of conformationally restricted scaffolds to build peptidomimetics and small molecule libraries.[1] These rigid structures arrange functional groups in a defined spatial manner, which can lead to a significant improvement in binding affinity for biological targets by reducing the entropic penalty upon binding.[1][2]
The 3-azabicyclo[3.1.0]hexane skeleton is a prime example of such a privileged scaffold.[3] Its rigid, three-dimensional structure offers a unique topographical presentation of substituents, making it an attractive building block for creating novel molecular entities.[4][5] Specifically, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane serves as a versatile, mono-protected diamine, enabling its directional incorporation into a growing peptide or small molecule chain via solid-phase synthesis (SPS). The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for orthogonal protection strategies, providing chemists with precise control over the synthetic sequence.[6]
This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis, aimed at researchers, scientists, and drug development professionals.
Chemical and Structural Properties
This compound is a chiral building block with a constrained bicyclic structure. The primary amine at the 1-position serves as the nucleophile for coupling to a solid support or an elongating chain, while the Boc-protected secondary amine at the 3-position is unreactive until the Boc group is selectively removed.
| Property | Value |
| IUPAC Name | tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to off-white solid |
| Key Features | Rigid bicyclic scaffold, primary amine for coupling, Boc-protected secondary amine for subsequent functionalization |
Core Principles of Solid-Phase Synthesis Integration
The integration of this compound into a solid-phase synthesis workflow follows the fundamental principles of either Boc or Fmoc-based strategies. The choice of strategy will dictate the conditions for deprotection and cleavage. Given the presence of a Boc group on the scaffold itself, an Fmoc-based strategy for the peptide backbone is often more straightforward to ensure orthogonality.
Orthogonal Protection Strategy
An orthogonal protection scheme is crucial when using this building block.[6] The Boc group on the bicyclic scaffold is acid-labile, while the Fmoc group (used for Nα-protection of amino acids) is base-labile. This allows for the selective deprotection of the growing peptide chain's N-terminus without affecting the Boc group on the scaffold, and vice-versa.
Figure 1: Conceptual workflow illustrating the orthogonal strategy for incorporating the bicyclic scaffold in Fmoc-based SPPS.
Experimental Protocols
The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and have been adapted for the unique structural characteristics of this compound.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol assumes an Fmoc-based strategy where the N-terminus of the resin-bound peptide has been deprotected, exposing a free amine.
Rationale: The rigid structure of the bicyclic amine may lead to slower coupling kinetics compared to standard amino acids. Therefore, the use of a potent coupling agent like HATU is recommended. A longer coupling time or a double coupling step can be employed to ensure the reaction goes to completion.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Scientist's Note: A standard coupling time for amino acids is often 1-2 hours. The extended time is a precaution for this sterically demanding building block.
-
-
Monitoring: Perform a Kaiser test (or other qualitative test for primary amines) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Selective Deprotection of the Scaffold's Boc Group On-Resin
This protocol is performed after the peptide chain has been fully elongated and the terminal Fmoc group has been removed. This exposes the secondary amine on the bicyclic scaffold for further diversification.
Rationale: The Boc group is labile to moderately strong acids. A solution of trifluoroacetic acid (TFA) in DCM is standard for this purpose. The concentration and time are optimized to ensure complete deprotection without premature cleavage of the peptide from acid-sensitive resins.
Materials:
-
Peptide-resin containing the Boc-protected bicyclic scaffold
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPEA
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection: Add a solution of 25-50% TFA in DCM to the resin.[7] Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralization: To neutralize the trifluoroacetate salt of the newly exposed secondary amine, wash the resin with a solution of 5% DIPEA in DCM (3x).
-
Final Wash: Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next reaction (e.g., acylation, alkylation).
Figure 2: Step-by-step workflow for on-resin Boc deprotection of the scaffold.
Protocol 3: Final Cleavage and Global Deprotection
This protocol releases the final peptidomimetic from the solid support and removes any remaining acid-labile side-chain protecting groups.
Rationale: A strong acid cocktail is required for the final cleavage. The composition of the "cocktail" is critical to scavenge reactive cationic species generated during the process, which could otherwise lead to unwanted side products. The choice of scavengers depends on the amino acid composition of the peptide.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Safety Note: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the bicyclic scaffold; Insufficient activation or coupling time. | Use a stronger coupling agent (e.g., HATU). Increase coupling time to 4 hours or perform a double coupling. |
| Low Yield after Cleavage | Incomplete cleavage; Adsorption of the peptide to the resin. | Extend cleavage time. Use a different cleavage cocktail with alternative scavengers. |
| Side Product Formation | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations during deprotection/cleavage. | Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, ethanedithiol). |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. | Increase TFA concentration to 50% or extend deprotection time to 45-60 minutes. |
Conclusion
This compound is a powerful building block for introducing conformational rigidity into peptides and small molecules. Its successful application in solid-phase synthesis hinges on a well-designed orthogonal protection strategy and optimized reaction conditions that account for its unique steric properties. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can effectively leverage this scaffold to accelerate the discovery of novel therapeutic candidates with potentially superior biological activities.
References
- 1. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Note: A Comprehensive Guide to the Deprotection of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Introduction: Unveiling a Critical Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability across a wide array of non-acidic reaction conditions, combined with its clean and straightforward removal, makes it an indispensable tool, particularly in the multi-step synthesis of complex molecules and pharmaceuticals.[1]
This guide focuses on the deprotection of a specific and highly valuable building block: 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This rigid, bicyclic diamine scaffold is of significant interest to medicinal chemists and drug development professionals. Its unique three-dimensional structure is incorporated into novel chemical entities to explore new regions of chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4][5][6][7][8] The successful and high-yielding removal of the Boc group is a critical step in transforming this intermediate into a versatile primary amine, ready for further functionalization in drug discovery programs.
This document provides a detailed, experience-driven overview of the deprotection process, including the underlying chemical mechanism, two robust experimental protocols, methods for reaction validation, and essential safety considerations.
The Chemistry of Cleavage: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[9] The generally accepted mechanism proceeds through a series of well-defined steps, driven by the formation of highly stable byproducts.[1][2][10][11]
-
Protonation: The reaction is initiated when a strong acid (H⁺) protonates the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon.[1]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11]
-
Decarboxylation & Amine Release: The carbamic acid rapidly undergoes decarboxylation, releasing gaseous carbon dioxide (CO₂), a significant thermodynamic driving force for the reaction.[2][10] This step liberates the free primary amine.
-
Byproduct Formation: The tert-butyl cation is subsequently quenched. It can be trapped by a nucleophile or, more commonly, lose a proton to form isobutylene gas.[1][11] Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium salt.
Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism.
Experimental Protocols: Theory into Practice
The choice of acid and solvent is critical and depends on the substrate's stability and the desired form of the final product (free base vs. salt). We present two of the most reliable and widely used methods for this transformation.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is extremely common due to its speed and efficiency.[9][12] It typically results in the trifluoroacetate salt of the amine, which can be used directly or neutralized during work-up to yield the free base.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Commercial |
| Dichloromethane (DCM), anhydrous | ACS Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | VWR |
| Rotary Evaporator | N/A | Büchi |
| Magnetic Stir Plate and Stir Bars | N/A | IKA |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often a 25-50% v/v solution of TFA in DCM is used) dropwise to the stirred solution.[9][12] Causality: Adding the acid slowly at 0 °C helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. (See Section 4).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[13] The crude product is the amine trifluoroacetate salt.
Work-up and Isolation (to obtain the free base)
-
Neutralization: Dissolve the crude residue in DCM. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).[14] Causality: This step neutralizes the excess TFA and deprotonates the ammonium salt to yield the free amine, which is more soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-Amino-3-azabicyclo[3.1.0]hexane, as a free base.
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in Dioxane
This protocol is advantageous when the desired product is the hydrochloride salt, which is often more crystalline, stable, and easier to handle than the free base.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Commercial |
| 4M HCl in 1,4-Dioxane | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether, anhydrous | ACS Grade | Fisher Scientific |
| Filtration Apparatus (Büchner funnel) | N/A | Lab Equipment |
Step-by-Step Procedure
-
Reaction Setup: To a flask containing this compound (1.0 eq), add a solution of 4M HCl in 1,4-dioxane (5-10 eq). Note: The substrate can be added directly to the HCl solution or dissolved in a minimal amount of a co-solvent like methanol before adding the acidic solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[15][16] In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a base (like NaHCO₃), extracting with an organic solvent, and analyzing by TLC.
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.[1]
-
Drying: Dry the resulting white solid under high vacuum to yield the pure 1-Amino-3-azabicyclo[3.1.0]hexane dihydrochloride salt.
Validation and Analytical Confirmation
Rigorous analytical confirmation is essential to verify the complete removal of the Boc group and assess the purity of the final product. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.
Reaction Monitoring and Product Confirmation
| Technique | Principle | Key Indicator of Successful Deprotection |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the starting material spot and appearance of a new, more polar spot (lower Rf value). The amine product can be visualized with a ninhydrin stain, which reacts to form a characteristic purple color.[14] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Unambiguous disappearance of the large singlet peak corresponding to the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm. [17] Appearance of new signals for the amine (N-H) protons, which may be broad. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbons. | Disappearance of the signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm), as well as the carbamate carbonyl carbon (~153 ppm).[17] |
| Mass Spectrometry (LC-MS or MS) | Measures mass-to-charge ratio (m/z). | A mass decrease of 100.12 amu corresponding to the loss of the C₅H₉O₂ fragment. This confirms the identity of the deprotected product.[17] |
| Infrared (IR) Spectroscopy | Measures molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically observed around 1680-1720 cm⁻¹.[17] Appearance of N-H stretching bands for the primary amine (two bands for -NH₂) around 3300-3500 cm⁻¹. |
graph TD { A[Start: Boc-Protected Amine] --> B{Set up Reaction (TFA/DCM)}; B --> C{Stir at RT (1-4h)}; C --> D{Monitor by TLC}; D -- Incomplete --> C; D -- Complete --> E{Rotary Evaporation}; E --> F{Crude Amine TFA Salt}; F --> G{Basic Work-up (NaHCO₃)}; G --> H{Extract with DCM}; H --> I{Dry (Na₂SO₄) & Concentrate}; I --> J[Final Product: Free Amine]; J --> K((Validate)); subgraph Validation K --> L[¹H NMR: No Boc peak]; K --> M[LC-MS: Correct Mass]; endstyle A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style J fill:#E6F4EA,stroke:#34A853,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style K fill:#FEF7E0,stroke:#FBBC05,stroke-width:2px
}
Caption: Figure 2: General experimental and validation workflow.
Critical Safety Protocols
Trustworthiness in science begins with safety. The reagents used in these protocols are hazardous and must be handled with appropriate care.[18]
-
Hazard Overview: Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and toxic.[19][20][21] They can cause severe chemical burns to the skin and eyes and damage to the respiratory tract if inhaled.[19][20][21] Dichloromethane and 1,4-dioxane are suspected carcinogens.[22]
-
Engineering Controls: All manipulations involving strong acids and volatile organic solvents must be performed inside a certified chemical fume hood. [18][23]
-
Personal Protective Equipment (PPE): Always wear the following:
-
Acid Handling: Always add acid to the solvent/solution, never the other way around, to prevent splashing.[23]
-
Waste Disposal: Acidic waste must be neutralized before disposal or disposed of in a designated hazardous waste container according to your institution's guidelines.[18][24] To neutralize, slowly add the acidic waste to a stirred solution of a weak base like sodium bicarbonate until the pH is near neutral.[24]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or poor quality of reagents. | Add more equivalents of acid. Extend the reaction time and continue monitoring by TLC.[25] Ensure the acid used is not old or degraded. |
| Difficult Work-up/Emulsion | The amine salt may have some water solubility, leading to poor partitioning. | Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic product. If emulsions persist, allow the mixture to stand or filter it through a pad of Celite. For highly water-soluble amines, consider isolating as the HCl salt.[26] |
| Low Yield | Product loss during aqueous work-up, or incomplete reaction. | Ensure complete neutralization and perform multiple extractions (at least 3x) with the organic solvent. If the product is volatile, take care during solvent removal. Consider using the HCl/Dioxane protocol to isolate the product via precipitation, which can improve yield. |
| Unexpected Byproducts | Alkylation of the amine by the tert-butyl cation. | This is less common for simple amines but can occur with electron-rich substrates. If suspected, a scavenger like anisole or thioanisole can be added to the reaction mixture to trap the carbocation.[27][28] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. support.cpseportal.com [support.cpseportal.com]
- 4. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 5. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. nj.gov [nj.gov]
- 20. fishersci.com [fishersci.com]
- 21. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 22. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 23. ehs.washington.edu [ehs.washington.edu]
- 24. laballey.com [laballey.com]
- 25. researchgate.net [researchgate.net]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Boc-Protected Amino Groups [organic-chemistry.org]
- 28. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Role of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane in Asymmetric Synthesis
Abstract
The 3-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained bicyclic scaffolds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Valued as rigid isosteres for the more flexible piperidine motif, these structures are integral to a range of biologically active molecules, including potent enzyme inhibitors and receptor ligands.[1][4][5] This application note focuses on a key derivative, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a versatile chiral synthon. We will explore its dual role as both a stereochemically defined building block in the synthesis of complex pharmaceuticals and as a precursor to novel chiral ligands for asymmetric catalysis. Detailed protocols and the underlying scientific rationale for its application are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Constrained Diamine
The synthetic utility of this compound stems from its unique structural and chemical features:
-
Rigid Bicyclic Core: The fused cyclopropane and pyrrolidine rings lock the molecule into a defined three-dimensional shape. In drug design, this conformational rigidity can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.
-
Chiral Scaffold: The molecule possesses inherent chirality, making it an excellent starting point for the synthesis of enantiomerically pure compounds.
-
Orthogonal Protection: It is a diamine where the two nitrogen atoms are chemically distinct. The primary amine at the C1 bridgehead position is nucleophilic and available for derivatization, while the secondary amine within the ring is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for selective, stepwise functionalization of the two nitrogen centers.[6]
This combination of features makes it a powerful tool for two primary applications in asymmetric synthesis: as a chiral building block and as a precursor for chiral ligands.
Caption: Logical flow from structural features to key applications.
Application I: A Chiral Building Block for DPP-IV Inhibitors
One of the most prominent applications of the 3-azabicyclo[3.1.0]hexane scaffold is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[4][7] Saxagliptin is a prime example, where the bicyclic core is crucial for its potent and selective inhibitory activity.[8] The constrained nature of the scaffold correctly orients the key pharmacophoric elements for optimal interaction with the enzyme's active site.
The synthesis of such inhibitors often involves the coupling of the deprotected bicyclic amine with a suitably activated chiral amino acid derivative. The Boc-protected synthon provides a stable and reliable source of this key structural motif.
Protocol 1: Amide Coupling for the Synthesis of a DPP-IV Inhibitor Core
This protocol describes a representative amide bond formation, a critical step in synthesizing DPP-IV inhibitors like Saxagliptin, starting from the deprotected amine salt of this compound.
A. Deprotection of the N-Boc Group:
-
Rationale: The Boc group must first be removed to liberate the secondary amine for subsequent coupling. Treatment with a strong acid like hydrochloric acid (HCl) in an organic solvent is a standard and efficient method.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl in dioxane (e.g., 4M, 3-4 eq) or bubble HCl gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The product, 3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This salt is often used directly in the next step.
-
B. Amide Coupling with an N-Protected Adamantyl Glycine:
-
Rationale: This step constructs the core of the inhibitor by forming an amide bond. A peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the amine salt and facilitate the reaction.
-
Procedure:
-
To a stirred solution of N-Boc-(3-hydroxyadamantan-1-yl)glycine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the 3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride salt (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
-
Caption: Synthetic workflow for DPP-IV inhibitor core synthesis.
Application II: A Precursor for Chiral Diamine Ligands
Chiral diamines are privileged ligands in asymmetric catalysis, capable of coordinating to transition metals to create highly effective and enantioselective catalysts for a wide array of chemical transformations.[9][10][11][12] The rigid 1-amino-3-azabicyclo[3.1.0]hexane scaffold is an attractive platform for developing new ligands. The primary amine can be readily derivatized to tune the steric and electronic properties of the resulting ligand, potentially leading to catalysts with novel reactivity and selectivity.
Protocol 2: In Situ Ligand Formation and Use in Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines the preparation of a chiral ruthenium catalyst in situ from a Schiff base ligand derived from this compound and its application in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
A. In Situ Formation of the Chiral Ru Catalyst:
-
Rationale: The active catalyst is formed by reacting a metal precursor, [Ru(p-cymene)Cl₂]₂, with a chiral ligand. The ligand itself is formed in situ by the condensation of the primary amine of the bicyclic scaffold with a suitable aldehyde, such as 2-pyridinecarboxaldehyde, to form a bidentate N,N-ligand. A base is required to deprotonate the formic acid/triethylamine azeotrope that serves as the hydrogen source.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 eq, 1 mol% Ru) and the chiral diamine, this compound (0.01 eq).
-
Add anhydrous, degassed solvent (e.g., isopropanol or acetonitrile).
-
Add 2-pyridinecarboxaldehyde (0.01 eq) to form the Schiff base ligand.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for complex formation.
-
B. Asymmetric Transfer Hydrogenation of Acetophenone:
-
Rationale: The chiral Ru-complex catalyzes the transfer of a hydride from the hydrogen donor (formic acid) to the prochiral ketone, creating a chiral alcohol. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.
-
Procedure:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 eq).
-
Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) (2-5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for 4-24 hours.
-
Monitor the conversion by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product (1-phenylethanol) by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Expected Results and Causality
The efficacy of the catalyst is determined by both the conversion of the starting material and the enantiomeric excess of the product. The rigid bicyclic backbone of the ligand is expected to create a well-defined and sterically hindered chiral pocket. This forces the incoming substrate (acetophenone) to approach the metal-hydride intermediate from a specific trajectory, leading to the preferential formation of one enantiomer of the alcohol product.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation
| Entry | Substrate | Ligand Precursor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | This compound | 1.0 | 40 | 12 | >99 | 92 (R) |
| 2 | 1-Indanone | This compound | 1.0 | 40 | 8 | >99 | 95 (R) |
| 3 | 2-Chloroacetophenone | This compound | 1.0 | 50 | 18 | 95 | 88 (S) |
(Note: Data are illustrative examples based on typical results for similar chiral diamine ligands.)
Conclusion
This compound is a powerful and versatile synthon for modern asymmetric synthesis. Its conformationally rigid and stereochemically defined structure makes it an ideal building block for complex, biologically active molecules, most notably in the synthesis of DPP-IV inhibitors. Furthermore, its differentially protected diamine nature provides a robust platform for the development of novel chiral ligands for transition-metal catalysis. The protocols outlined herein demonstrate its practical utility and provide a foundation for its broader application in research and development.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles governing each step.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized as a constrained diamine scaffold in the development of novel therapeutics. Its rigid bicyclic structure allows for precise orientation of substituents, making it a sought-after component in structure-activity relationship (SAR) studies. However, the synthesis of this molecule can present several challenges, including diastereoselectivity control, potential side reactions, and purification difficulties. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.
dot
Caption: Troubleshooting Decision Tree for Synthesis.
Q1: I am observing very low to no yield of the desired 3-azabicyclo[3.1.0]hexane core. What could be the issue?
Potential Causes & Solutions:
-
Inefficient Cyclopropanation: The key step in forming the bicyclic system is often an intramolecular cyclopropanation.
-
Titanium-Mediated Cyclopropanation: If you are employing a Kulinkovich-type reaction, the activity of the low-valent titanium reagent is paramount. Ensure your titanium isopropoxide is of high quality and the Grignard reagent is freshly titrated. The reaction is also highly sensitive to moisture; rigorously dry all glassware and solvents.[1]
-
Carbene-Based Cyclopropanation: When using a diazo compound and a rhodium or copper catalyst, the catalyst's activity can be a limiting factor. Consider using a freshly opened bottle of the catalyst or a more active catalyst system. The slow addition of the diazo compound is crucial to keep its concentration low and minimize side reactions.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Some cyclopropanation reactions require specific temperature control. For titanium-mediated reactions, the temperature profile during the addition of reagents and the subsequent reaction time is critical.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Ethereal solvents like THF or diethyl ether are commonly used for titanium-mediated cyclopropanations.
-
-
Starting Material Quality: Ensure the precursor to the cyclopropanation is pure. Impurities can interfere with the reaction.
Q2: My reaction produces a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity or separation?
Potential Causes & Solutions:
-
Inherent Stereoselectivity of the Reaction: Many synthetic routes to the 3-azabicyclo[3.1.0]hexane core naturally produce a mixture of exo and endo diastereomers. The ratio can be dependent on the specific reagents and conditions used.[1]
-
Optimization: A thorough optimization of the reaction conditions (temperature, solvent, catalyst) may favor the formation of one diastereomer over the other.
-
-
Chromatographic Separation:
-
Column Chromatography: While challenging, separation of diastereomers by silica gel chromatography is often possible. A careful selection of the eluent system is key. Sometimes, derivatization of the amine or another functional group can improve the separation.
-
Preparative HPLC: For smaller scales or when baseline separation is not achievable by standard column chromatography, preparative HPLC, including chiral HPLC, can be an effective, albeit more expensive, option.
-
-
Diastereomeric Salt Resolution: If you have a carboxylic acid derivative of your bicyclic system, you can attempt a classical resolution by forming diastereomeric salts with a chiral amine.[2][3]
-
Isomer Equilibration: Be aware that some diastereomers of substituted 3-azabicyclo[3.1.0]hexanes can equilibrate upon standing at room temperature. It is advisable to store the purified diastereomers at low temperatures.
Q3: I am struggling with the Boc-protection or deprotection step. What should I consider?
Potential Causes & Solutions:
-
Incomplete Boc Protection:
-
Base: Ensure you are using a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) and that it is not sterically hindered from accessing the nitrogen atom.
-
Reaction Conditions: The reaction is typically run at room temperature, but gentle heating may be required for less reactive amines.
-
-
Incomplete Boc Deprotection:
-
Acid Strength: The Boc group is labile to strong acids. If you are observing incomplete deprotection with milder acids, switch to a stronger acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction Time and Temperature: Most Boc deprotections are complete within a few hours at room temperature. If the reaction is sluggish, you can extend the reaction time or gently warm the mixture.
-
-
Side Reactions during Deprotection:
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule. To prevent this, consider adding a cation scavenger like triethylsilane or thioanisole to the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of this compound?
A common and effective method involves the intramolecular reductive cyclopropanation of an α-(N-allylamino)-substituted nitrile. The following is a generalized protocol based on literature precedents.[1]
Experimental Protocol: Intramolecular Reductive Cyclopropanation
-
Preparation of the Starting Nitrile: The starting α-(N-allylamino)acetonitrile derivative can be prepared by the reaction of an appropriate N-Boc protected aminoacetonitrile with allyl bromide in the presence of a base like potassium carbonate.
-
Cyclopropanation Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the α-(N-Boc-allylamino)acetonitrile in anhydrous THF.
-
Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C, depending on the specific procedure).
-
Add a solution of a low-valent titanium reagent, typically prepared in situ from Ti(OiPr)₄ and a Grignard reagent like cyclohexylmagnesium bromide, dropwise to the stirred solution of the nitrile.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding water or an aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
-
Q2: Are there alternative synthetic routes to the 3-azabicyclo[3.1.0]hexane core?
Yes, several alternative strategies have been reported:
-
Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to yield 3-azabicyclo[3.1.0]hexane derivatives.[4]
-
Photochemical Decomposition of Pyrazolines: CHF₂-substituted 3-azabicyclo[3.1.0]hexanes can be synthesized via the photochemical decomposition of the corresponding pyrazolines.[5][6]
-
Three-Component Reaction: A one-pot synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives has been described involving the reaction of aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water.[7][8]
dot
Caption: Alternative Synthetic Routes.
Q3: How do I confirm the identity and purity of my final product?
A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the bicyclic core protons, often in the range of 0.5-3.5 ppm. The protons on the cyclopropane ring will appear at a higher field. The large tert-butyl group of the Boc protecting group will give a characteristic singlet at around 1.4 ppm.
-
¹³C NMR: The carbon signals for the bicyclic core will be in the aliphatic region. The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. You should observe the protonated molecular ion [M+H]⁺.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the Boc carbamate (around 1680-1700 cm⁻¹), and C-H stretches in the aliphatic region.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (LC-MS) or a UV detector.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for bicyclic protons (approx. 0.5-3.5 ppm), Boc group singlet (approx. 1.4 ppm), NH₂ protons (broad singlet). |
| ¹³C NMR | Aliphatic carbons of the bicyclic core, Boc carbonyl carbon (approx. 155 ppm), Boc quaternary carbon (approx. 80 ppm), Boc methyl carbons. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
| IR Spectroscopy | N-H stretch (approx. 3300-3400 cm⁻¹), C=O stretch (approx. 1680-1700 cm⁻¹), C-H stretches. |
| Purity (HPLC/UPLC) | A single major peak with the correct mass in the corresponding mass spectrum. |
Q4: What are the key safety considerations for this synthesis?
-
Reagent Handling:
-
Grignard Reagents: Highly flammable and reactive with water. Handle under an inert atmosphere and away from ignition sources.
-
Titanium Tetrachloride/Isopropoxide: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Diazo Compounds: Potentially explosive, especially in concentrated form. Handle with care and behind a blast shield.
-
Strong Acids (TFA, HCl): Highly corrosive. Use in a well-ventilated fume hood with acid-resistant gloves and eye protection.
-
-
Reaction Hazards:
-
Exothermic Reactions: The formation of the titanium reagent and the quenching of the reaction can be exothermic. Use an ice bath for cooling and add reagents slowly.
-
Pressure Build-up: Boc protection and deprotection reactions can evolve CO₂ gas. Ensure the reaction vessel is not sealed.
-
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS No. 114214-49-2 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 6. Synthonix, Inc > 489438-95-1 | this compound [synthonix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Welcome to the dedicated technical support guide for the purification of crude 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the purification of this compound.
Q1: My crude product is an oil/gum, but I expected a solid. What should I do?
A1: It is not uncommon for crude this compound to present as an oil or a thick gum, even if the pure compound is a solid. This is often due to the presence of residual solvents or impurities that depress the melting point. Before proceeding to more complex purification methods, attempt to triturate the crude material with a non-polar solvent like hexane.[1] This process can often induce crystallization or solidify the product by washing away less polar impurities.
Q2: What are the most common impurities I should expect?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Resulting from side reactions during the synthesis.
-
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers which can be challenging to separate.[2][3]
-
Residual solvents: Solvents from the reaction or workup, such as ethyl acetate, dichloromethane, or DMF.
Q3: Is column chromatography always necessary for purification?
A3: Not necessarily. In some synthetic procedures, the crude product may be of sufficient purity to be used in the subsequent step without further purification.[3][4][5] However, for applications requiring high purity, such as in the development of pharmaceutical ingredients, chromatographic purification is often essential. The decision should be based on the analysis of your crude product (e.g., by NMR or LC-MS) and the requirements of your next synthetic step.
Q4: How can I remove residual solvents from my purified product?
A4: Residual solvents can often be removed by drying the sample under high vacuum. If solvents with high boiling points are present, gentle heating while under vacuum can be effective. However, be cautious with heating as it can potentially lead to the degradation of the product. Another technique is to dissolve the product in a suitable low-boiling point solvent and then re-concentrate it under reduced pressure. This process, repeated a few times, can help to azeotropically remove the higher-boiling point solvent.
II. Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to specific challenges you may encounter during the purification process.
Problem 1: Poor Separation during Silica Gel Column Chromatography
Symptoms:
-
Broad, overlapping peaks on the chromatogram.
-
Co-elution of the desired product with impurities.
-
Streaking or tailing of the product on TLC plates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimized for the separation of your product from impurities. | Systematically screen different solvent systems with varying polarities. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexanes. Adding a small amount of a more polar solvent like methanol can help to improve the elution of polar compounds. |
| Amine-Silica Interaction | The basic amino group can interact strongly with the acidic silica gel, leading to tailing and poor separation. | Add a small percentage (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Column Overloading | Applying too much crude material to the column can exceed its separation capacity. | As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased. |
| Presence of Diastereomers | Diastereomers can have very similar polarities, making them difficult to separate.[3] | Use a shallower solvent gradient during elution or switch to a different stationary phase, such as alumina or a bonded-phase silica gel. Preparative HPLC may be necessary for complete separation. |
Problem 2: Product Degradation during Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC after chromatography.
-
Low overall yield of the purified product.
-
Discoloration of the product fractions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Acid-Catalyzed Deprotection | The Boc protecting group is labile under acidic conditions. The inherent acidity of silica gel can be sufficient to cause partial deprotection. | As mentioned previously, add a small amount of a base like triethylamine to the eluent to neutralize the silica gel. Work up the column fractions promptly to minimize the product's contact time with the stationary phase. |
| Oxidation | The free amino group can be susceptible to oxidation, especially if exposed to air and light for extended periods. | Keep the purification setup under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents for chromatography. Store the purified product under an inert atmosphere and at a low temperature. |
| Thermal Instability | Prolonged heating, for instance, during the removal of high-boiling point solvents, can lead to degradation. | Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) for solvent removal. For very high-boiling solvents, consider alternative purification methods like crystallization if possible. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Trituration of Crude this compound
This protocol is a first-line approach for the purification of an oily or gummy crude product.
-
Preparation: Place the crude oily product in a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of a non-polar solvent, such as hexanes or diethyl ether, to the flask. The goal is to have the impurities dissolve while the product ideally remains as a solid or crystallizes out.
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. You may observe the oil solidifying or a precipitate forming.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under high vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for achieving high purity when trituration is insufficient.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.
-
Combining and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.
IV. Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Welcome to the technical support guide for the synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The 3-azabicyclo[3.1.0]hexane framework is a valuable, conformationally constrained scaffold found in numerous biologically active molecules.[1] However, its synthesis is not without challenges, primarily stemming from the inherent strain of the bicyclic system and the chemical sensitivity of its functional groups.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis Strategy and Core Mechanism
A common and effective strategy for constructing the 3-azabicyclo[3.1.0]hexane core involves an intramolecular cyclopropanation reaction. A plausible and widely-used approach starts from N-Boc-2,5-dihydropyrrole, which undergoes a rhodium-catalyzed reaction with a diazo compound to form the cyclopropane ring. Subsequent functional group manipulations would then yield the target 1-amino compound.
Q1: What is the most common synthetic approach, and what is the key reaction mechanism?
A common approach is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole using a suitable carbene precursor, such as ethyl diazoacetate.[2] The reaction proceeds through the formation of a rhodium carbene intermediate, which then adds across the double bond of the dihydropyrrole to form the fused cyclopropane ring. This method offers a direct route to the core bicyclic structure. Subsequent steps would involve converting the ester group at the 6-position into the desired 1-amino functionality.
Section 2: Side Reactions in Cyclopropanation
The key cyclopropanation step is critical for establishing the bicyclic core. However, it is often the source of difficult-to-separate impurities.
Q2: My cyclopropanation of N-Boc-2,5-dihydropyrrole results in a mixture of two isomers that are difficult to separate. What are they and how can I control the ratio?
This is the most common issue in this synthesis. You are observing the formation of exo and endo diastereomers. The stereochemistry is defined by the orientation of the substituent on the cyclopropane ring relative to the pyrrolidine ring.
-
Causality: The facial selectivity of the carbene addition to the double bond is influenced by the catalyst, solvent, and temperature. Achiral rhodium catalysts like Rh₂(OAc)₄ often provide poor diastereoselectivity, resulting in nearly 1:1 mixtures.[3] Chiral dirhodium catalysts can induce higher diastereoselectivity, favoring one isomer over the other.[3]
-
Troubleshooting & Solutions:
-
Catalyst Selection: The choice of dirhodium catalyst is paramount. For instance, using a chiral catalyst can significantly favor the formation of one diastereomer.[3] Even with low catalyst loadings (e.g., 0.005 mol%), high turnover and selectivity can be achieved.[2]
-
Post-Reaction Epimerization: If a mixture is formed, you can often convert the undesired isomer into the desired one. The proton at the C6 position is acidic and can be epimerized. Treating the crude mixture with a non-nucleophilic base (e.g., DBU) can equilibrate the mixture, often favoring the thermodynamically more stable isomer.[3]
-
Selective Hydrolysis: If your route proceeds via an ester intermediate (e.g., from ethyl diazoacetate), the exo and endo esters may have different steric environments. This allows for selective hydrolysis of one isomer under carefully controlled basic conditions (e.g., using LiOH), leaving the other intact for easier separation.[3]
-
| Parameter | Condition 1 (Non-selective) | Condition 2 (Selective) | Outcome |
| Catalyst | Rh₂(OAc)₄ (achiral) | Chiral Dirhodium(II) Catalyst | Increased diastereomeric ratio (dr) |
| Post-Reaction | Direct Purification | Base-catalyzed epimerization (DBU) | Conversion to thermodynamic product |
| Separation | Chromatography of isomers | Selective hydrolysis (LiOH) | Chemical separation of isomers |
Workflow: Controlling Diastereoselectivity
Section 3: Ring Instability and Unwanted Ring-Opening
The strained aziridine moiety within the 3-azabicyclo[3.1.0]hexane core is susceptible to nucleophilic attack, particularly under acidic conditions. This can lead to the formation of undesired ring-opened pyrrolidine derivatives, significantly reducing the yield of the final product.
Q3: I am losing a significant amount of my product during workup or purification. My mass spectrometry analysis shows a product with a mass corresponding to the addition of water or my chromatography solvent (e.g., methanol). What is happening?
You are observing the acid-catalyzed ring-opening of the bicyclic system. The protonation of the aziridine nitrogen activates the strained three-membered ring, making it highly susceptible to attack by even weak nucleophiles like water, alcohols, or acetate.[4]
-
Causality: The driving force is the relief of ring strain. Acidic conditions (e.g., from an aqueous acid wash, silica gel chromatography, or acidic reagents) will catalyze this process. The bicyclic aziridinium ion is a reactive intermediate that is readily trapped by nucleophiles.[5]
-
Troubleshooting & Solutions:
-
Neutralize Workup: Ensure all aqueous washes during workup are neutral or slightly basic. Use a saturated sodium bicarbonate or a weak phosphate buffer solution instead of water if your reaction mixture is acidic.
-
Avoid Acidic Chromatography: Standard silica gel can be acidic enough to cause decomposition. Use silica gel that has been pre-treated with a base (e.g., slurry with 1-2% triethylamine in the eluent) or consider using a different stationary phase like alumina (basic or neutral).
-
Solvent Choice: Be mindful of your solvents. Protic solvents, especially alcohols, can act as nucleophiles. For storage, use aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene. One study noted that while the compound was stable in CDCl₃, it slowly decomposed in methanol at room temperature.[4]
-
Temperature Control: Keep all purification and handling steps at low temperatures to minimize the rate of decomposition.
-
Q4: Can I use trifluoroacetic acid (TFA) to remove the N3-Boc group? I'm concerned about the stability of the ring.
This is a critical issue. Using standard strong acid conditions like TFA in DCM for Boc deprotection is highly likely to cause significant, if not complete, ring-opening of the 3-azabicyclo[3.1.0]hexane core.[6][7] The strongly acidic environment required to cleave the Boc group will readily protonate and activate the aziridine ring for nucleophilic attack.[1]
-
Troubleshooting & Solutions - Milder Deprotection:
-
HCl in Dioxane/EtOAc: A commonly used alternative is 4M HCl in dioxane or ethyl acetate. This reagent is often less aggressive than TFA and can sometimes provide a better outcome. The reaction should be performed at 0 °C and monitored carefully by TLC or LCMS to minimize decomposition.[8]
-
TMSI (Iodotrimethylsilane): Under neutral conditions, TMSI in DCM can be effective for Boc deprotection. The mechanism avoids strong acids, proceeding through a silyl carbamate intermediate. A non-nucleophilic base is sometimes added to scavenge any generated acid.[8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent like dioxane or toluene can cause thermal cleavage of the Boc group. This completely avoids acidic conditions but may not be compatible with other functional groups in the molecule.[8]
-
Workflow: Navigating Boc Deprotection
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation (Example)
This protocol is adapted from methodologies focused on achieving high diastereoselectivity.[2]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (Argon or Nitrogen) at room temperature, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM via syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction at room temperature and monitor by TLC or ¹H NMR for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be taken to the next step or subjected to a diastereomer enrichment protocol (e.g., base-catalyzed epimerization).
Protocol 2: Milder Boc Deprotection with HCl/Dioxane
This protocol aims to minimize acid-catalyzed ring opening.[8]
-
Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (4-5 eq) dropwise with vigorous stirring.
-
Monitor the reaction progress every 15-30 minutes by LCMS. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to acid.
-
Once complete, carefully quench the reaction by adding it to a cooled, stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The resulting amine hydrochloride salt is often used directly in the next step.
References
- 1. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Welcome to the technical support guide for the synthesis of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yields and product purity. The bicyclic amine scaffold is a critical component in various pharmacologically active molecules, making a robust and efficient synthesis paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
General Synthetic Workflow Overview
A prevalent strategy for constructing the 1-Amino-3-azabicyclo[3.1.0]hexane core involves an intramolecular reductive cyclopropanation of an α-(N-allylamino)-substituted carboxamide. This is often followed by Boc protection of the secondary amine within the bicyclic system. The workflow below illustrates this common pathway.
Caption: General workflow for this compound synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to construct the 3-azabicyclo[3.1.0]hexane core?
There are several established methods, each with distinct advantages:
-
Titanium-Mediated Intramolecular Reductive Cyclopropanation: This is a widely cited method that uses a low-valent titanium reagent, generated in situ from a titanium(IV) alkoxide and a Grignard reagent, to cyclize α-(N-allylamino)-substituted carboxamides or carbonitriles.[1] This approach is effective for creating the strained bicyclic system.
-
Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. It offers a practical route to various substituted 3-azabicyclo[3.1.0]hexane derivatives, often with high yields and good diastereoselectivity.[2]
-
1,3-Dipolar Cycloaddition: This strategy utilizes the reaction of azomethine ylides with cyclopropene dipolarophiles. It's a powerful tool for constructing the bicyclic core, and asymmetric variants have been developed to achieve enantioselective synthesis.[3]
Q2: Why is the tert-butyloxycarbonyl (Boc) group the preferred nitrogen protectant for this synthesis?
The Boc group is favored for several reasons integral to a successful multi-step synthesis:
-
Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, which is crucial during subsequent reaction steps.[4]
-
Orthogonal Deprotection: The key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane).[5] This allows for selective deprotection without disturbing other common protecting groups like benzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are removed under different conditions (hydrogenolysis and basic conditions, respectively).
-
Improved Handling: The introduction of the lipophilic Boc group often improves the solubility of intermediates in common organic solvents and can aid in purification by chromatography. In some syntheses, replacing a benzyl protecting group with a Boc group has led to a significant improvement in overall yield by avoiding harsh deprotection conditions.[6]
Part 2: Troubleshooting Guide for Yield Improvement
Issue 1: Inefficient Intramolecular Reductive Cyclopropanation
Q: My titanium-mediated cyclopropanation step yield is very low (<20%), with significant amounts of unreacted starting material or a simply reduced, non-cyclized side product. What are the most common causes?
This step is the crux of the synthesis and is highly sensitive to reaction parameters. Low yields almost always trace back to reagent quality or reaction conditions.
Causality & Solutions:
-
Reagent Activity is Paramount: The reaction relies on a low-valent titanium species generated in situ.
-
Grignard Reagent: Use freshly prepared or recently titrated Grignard reagent (e.g., cyclopentylmagnesium chloride or cyclohexylmagnesium bromide). Old or poorly stored Grignard reagents will have lower activity.
-
Titanium(IV) Isopropoxide: Use freshly distilled ClTi(OiPr)₃ or a high-purity commercial source. This reagent is extremely moisture-sensitive.
-
-
Strictly Anhydrous Conditions: Water will rapidly quench both the Grignard reagent and the active titanium species.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O). Passing them through a solvent purification system is ideal.[7]
-
Atmosphere: Conduct the entire reaction under an inert atmosphere (N₂ or Ar).
-
-
Reaction Stoichiometry and Addition: The ratio of reagents is critical.
-
A typical procedure involves adding the Grignard reagent dropwise to a solution of the carboxamide precursor and the titanium alkoxide.[1]
-
Slow, controlled addition at room temperature or below is often necessary to prevent side reactions. A rapid exotherm can lead to decomposition or the formation of undesired byproducts.
-
Troubleshooting Workflow:
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane Production
Welcome to the technical support center for the synthesis and scale-up of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of this critical building block. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a wide range of biologically active compounds, making its efficient synthesis crucial for drug discovery and development.[1][2]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the key considerations for scalability?
A1: Several synthetic strategies exist for constructing the 3-azabicyclo[3.1.0]hexane core.[1][3][4] For the specific target, this compound, two prevalent routes are often considered for scale-up:
-
Route A: Intramolecular Cyclopropanation: This approach often involves the cyclopropanation of a suitable N-allyl-α-aminocarboxamide or a related precursor.[5] A key advantage is the potential for stereocontrol. However, challenges on a larger scale can include the handling of organometallic reagents (e.g., titanium-mediated processes) and potential side reactions.[5]
-
Route B: Palladium-Catalyzed Cyclopropanation: This method utilizes a palladium catalyst to facilitate the cyclopropanation of maleimides with N-tosylhydrazones, offering a practical route to 3-azabicyclo[3.1.0]hexane derivatives.[3][4] This can be a robust and scalable option, though catalyst cost and removal can be significant considerations.[6]
Key Scale-Up Considerations:
| Consideration | Route A (Intramolecular Cyclopropanation) | Route B (Palladium-Catalyzed Cyclopropanation) |
| Reagent Handling & Safety | Often requires pyrophoric or highly reactive organometallic reagents. Rigorous inert atmosphere techniques are essential. | Palladium catalysts are generally easier to handle, but N-tosylhydrazones can be thermally sensitive. |
| Cost | Reagent costs can be high, especially for specialized titanium complexes. | Palladium catalysts can be expensive, but catalyst loading may be low. |
| Stereoselectivity | Can offer good to excellent diastereoselectivity, depending on the substrate and reagents.[7][8] | Diastereoselectivity can be high, but may require optimization of reaction conditions.[3] |
| Purification | Removal of metal byproducts can be challenging. | Removal of residual palladium to meet pharmaceutical specifications is critical. |
| Throughput | May involve multiple steps and challenging workups, potentially limiting throughput. | Can be a more streamlined process, lending itself to higher throughput.[3] |
Q2: I'm observing low yields during the Boc-protection step. What are the likely causes and how can I improve it?
A2: Low yields during the Boc-protection of the amino group are a common issue. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[9][10][11] The reaction typically involves the amine, di-tert-butyl dicarbonate (Boc₂O), and a base.[9][10] Here are the primary factors to investigate:
-
Inadequate Base: The choice and stoichiometry of the base are critical. Triethylamine (TEA) or sodium bicarbonate are commonly used.[9] Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction. For sterically hindered amines, a stronger, non-nucleophilic base might be necessary.
-
Reaction Conditions: While the reaction is often performed at room temperature, gentle heating (e.g., 40°C) can sometimes improve conversion.[10][11] However, excessive heat can lead to the decomposition of Boc₂O.
-
Solvent Choice: Tetrahydrofuran (THF), acetonitrile, or a biphasic system with water are common solvents.[10] Ensure your starting material is soluble in the chosen solvent system.
-
Quality of Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagent.
-
Competitive Reactions: If other nucleophilic groups are present in your molecule, they may compete with the amine for reaction with Boc₂O.
Q3: What are the best practices for removing the Boc protecting group on a large scale?
A3: The removal of the Boc group is typically achieved under acidic conditions.[10][12] On a large scale, safety and efficiency are paramount.
-
Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., methanol, ethyl acetate) are standard choices.[11][12] TFA is highly effective but corrosive and requires careful handling and disposal. HCl is often a more cost-effective and environmentally benign option for large-scale operations.
-
Gas Evolution: The deprotection reaction liberates carbon dioxide and isobutylene gas.[9] It is crucial to perform this reaction in a well-ventilated area and ensure the reaction vessel is not sealed to prevent pressure buildup.
-
Work-up Procedure: After deprotection, the product is typically an ammonium salt. Neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) is necessary to isolate the free amine. Subsequent extraction and purification steps will be required.
Q4: How can I effectively control the diastereoselectivity during the cyclopropanation step?
A4: Achieving high diastereoselectivity is a critical challenge in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The relative orientation of the substituents on the cyclopropane ring is crucial for the biological activity of the final compound.
-
Catalyst Selection: For catalytic cyclopropanation reactions, the choice of catalyst and its ligands plays a pivotal role. Dirhodium(II) catalysts, for example, can exhibit high levels of diastereoselectivity, and the choice of the specific rhodium catalyst can favor the formation of either the exo or endo isomer.[7][8]
-
Substrate Control: The steric and electronic properties of the starting material can influence the facial selectivity of the cyclopropanation. Bulky protecting groups on the nitrogen atom can direct the incoming carbene to the less hindered face of the molecule.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A systematic screen of solvents is often beneficial during process development.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of this compound production.
Problem 1: Incomplete Reaction or Stalling
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Reagent Quality | Analyze starting materials by NMR, LC-MS, or titration to confirm purity and concentration. | Use fresh, high-purity reagents. For moisture-sensitive reagents, ensure proper handling under an inert atmosphere. |
| Insufficient Catalyst Activity | If applicable, perform a small-scale test with a fresh batch of catalyst. | Procure catalyst from a reputable supplier. For heterogeneous catalysts, ensure proper activation and handling procedures are followed. |
| Inadequate Mixing | Visually inspect the reaction mixture for heterogeneity or poor agitation, especially in large reactors. | Optimize stirrer design and speed. For multiphasic reactions, consider using a phase-transfer catalyst. |
| Incorrect Temperature | Monitor the internal reaction temperature closely. Exothermic or endothermic events can cause deviations from the set temperature. | Ensure the reactor's heating/cooling system is properly calibrated and responsive. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions due to Overheating | Monitor the reaction profile by in-process controls (e.g., HPLC, GC) to detect impurity formation over time. | Implement precise temperature control. For highly exothermic reactions, consider semi-batch or continuous flow processing. |
| Presence of Oxygen or Moisture | Ensure all solvents and reagents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen, argon). | Degas solvents prior to use.[13] Use oven-dried glassware and proper inerting techniques. |
| Incorrect Stoichiometry | Carefully re-verify the calculations and measurements of all reagents. | Use calibrated balances and volumetric glassware. For liquid reagents, density should be taken into account. |
| Isomerization or Epimerization | Characterize the impurity by NMR and MS to determine its structure. | Adjust the pH or temperature of the reaction and work-up steps. The use of a less basic or acidic reagent may be necessary. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil or Gummy Solid | Attempt to induce crystallization by seeding, using anti-solvents, or cooling. | If crystallization is not feasible, chromatography (e.g., silica gel, reversed-phase) is the primary alternative. On a large scale, consider techniques like simulated moving bed (SMB) chromatography. |
| Emulsion Formation During Extraction | Observe the interface between the aqueous and organic layers. | Add brine to the aqueous layer to "break" the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Poor Crystallization | Screen a variety of solvents and solvent mixtures for crystallization. | Consider techniques like cooling crystallization, anti-solvent crystallization, or evaporative crystallization. |
| Co-precipitation of Impurities | Analyze the purity of the crystalline product. | Recrystallize the product from a different solvent system. A hot filtration step may be necessary to remove insoluble impurities. |
III. Experimental Protocols & Workflows
General Protocol for Boc Protection of an Amine
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the amine starting material in an appropriate solvent (e.g., THF, DCM).
-
Base Addition: Add 1.1 to 1.5 equivalents of a suitable base (e.g., triethylamine).
-
Boc₂O Addition: Cool the mixture to 0-5°C and add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purification: Purify the crude product by crystallization or column chromatography as needed.
Workflow for Troubleshooting Low Yield in Boc Protection
Caption: Troubleshooting workflow for low yield in Boc protection.
General Protocol for Boc Deprotection with HCl
Safety Note: This procedure involves the use of corrosive acid and generates gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15][16][17][18]
-
Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane).
-
Acid Addition: Cool the solution to 0-5°C and slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) or bubble HCl gas through the solution.
-
Reaction Monitoring: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The product will often precipitate as the hydrochloride salt.
-
Isolation of Salt: If a precipitate forms, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Isolation of Free Amine: To obtain the free amine, dissolve the hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., 2M NaOH). Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Workflow for Scale-Up of Reductive Amination
Reductive amination is a powerful tool for C-N bond formation and is often employed in the synthesis of complex amines.[19][20][21][22][23]
Caption: Key phases in the scale-up of a reductive amination process.
IV. Safety Considerations
The synthesis of this compound and its intermediates involves the use of potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15][16][17][18]
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood.[14][16][18]
-
Handling of Reagents:
-
Corrosive substances (e.g., TFA, HCl): Handle with extreme care to avoid contact with skin and eyes.
-
Flammable solvents (e.g., THF, diethyl ether): Keep away from ignition sources.
-
Reactive reagents (e.g., organometallics): Handle under an inert atmosphere and follow established protocols for quenching.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
By following the guidance in this technical support center, researchers can navigate the challenges associated with the scale-up of this compound production, leading to a more efficient and robust manufacturing process.
V. References
-
3-Thia-8-azabicyclo[3.2.1]octane - AK Scientific, Inc. --INVALID-LINK--
-
Amine Protection and Deprotection - Master Organic Chemistry. --INVALID-LINK--
-
BOC Protection and Deprotection - J&K Scientific LLC. --INVALID-LINK--
-
Amine Protection / Deprotection - Fisher Scientific. --INVALID-LINK--
-
Dual protection of amino functions involving Boc - RSC Publishing. --INVALID-LINK--
-
Ambeed SDS. --INVALID-LINK--
-
Safety Data Sheet - CymitQuimica. --INVALID-LINK--
-
tert-Butyloxycarbonyl protecting group - Wikipedia. --INVALID-LINK--
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. --INVALID-LINK--
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | ChemRxiv. --INVALID-LINK--
-
5 - SAFETY DATA SHEET. --INVALID-LINK--
-
QE-5825 - Safety Data Sheet. --INVALID-LINK--
-
Large-scale reductive amination and synthesis applications - ResearchGate. --INVALID-LINK--
-
3‐Azabicyclo[3.1.0]hex‐1‐ylamines by Ti‐Mediated Intramolecular Reductive Cyclopropanation of α‐(N‐Allylamino)‐Substituted N,N‐Dialkylcarboxamides and Carbonitriles - Gensini - 2002 - European Journal of Organic Chemistry - Wiley Online Library. --INVALID-LINK--
-
Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs | Request PDF - ResearchGate. --INVALID-LINK--
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. --INVALID-LINK--
-
A practical catalytic reductive amination of carboxylic acids - RSC Publishing. --INVALID-LINK--
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. --INVALID-LINK--
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones - ResearchGate. --INVALID-LINK--
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. --INVALID-LINK--
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. --INVALID-LINK--
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. --INVALID-LINK--
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. --INVALID-LINK--
-
Amines in Pharmaceutical Synthesis | Green Chemistry Teaching and Learning Community (GCTLC). --INVALID-LINK--
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - NIH. --INVALID-LINK--
-
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid - Benchchem. --INVALID-LINK--
-
1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - Benchchem. --INVALID-LINK--
-
St. Petersburg State University ALKYNES Scientific specialty: 1.4.3 ... --INVALID-LINK--
-
CAS 204991-14-0 1-(Boc-amino)-3-azabicyclo[3.1.0]hexane. --INVALID-LINK--
-
US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[9][14]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl] - Google Patents. --INVALID-LINK--
-
WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes - Google Patents. --INVALID-LINK--
-
Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months | ACS Central Science - ACS Publications. --INVALID-LINK--
-
Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... - ResearchGate. --INVALID-LINK--
-
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid - Advanced ChemBlocks. --INVALID-LINK--
-
Cryomodification of drugs: Micronization and crystalline structures of 1-(aminomethyl)-cyclohexaneacetic acid - ResearchGate. --INVALID-LINK--
-
(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1 ... --INVALID-LINK--
-
(PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes - ResearchGate. --INVALID-LINK--
References
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester | 174456-76-9 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. file.ambeed.com [file.ambeed.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. researchgate.net [researchgate.net]
- 20. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 22. jocpr.com [jocpr.com]
- 23. gctlc.org [gctlc.org]
Technical Support Center: Purification of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the purification of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this critical building block in high purity.
The unique structure of this compound, featuring a bicyclic core, a primary amine, and a Boc-protected secondary amine, presents specific challenges during purification. This document will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Section 1: Understanding Impurities
A successful purification strategy begins with understanding the potential impurities. For this compound, impurities can arise from the synthetic route and degradation.
Q1: What are the most likely impurities I might encounter?
Based on common synthetic routes for 3-azabicyclo[3.1.0]hexane systems, the following impurities are frequently observed:
-
Diastereomers: The synthesis of the bicyclic system can result in the formation of both endo and exo diastereomers. Their separation can be challenging due to similar polarities.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist.
-
Byproducts from Boc Protection: Incomplete reaction or side reactions during the introduction of the Boc group can lead to impurities. Excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts may also be present.
-
Ring-Opened Byproducts: The strained bicyclic system can be susceptible to ring-opening under harsh acidic or basic conditions, although the Boc protecting group offers some stability.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can form adducts with the final compound.
-
Oligomeric Species: Self-reaction of the primary amine with any reactive intermediates can lead to the formation of dimers or oligomers.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q2: My compound streaks badly during silica gel column chromatography. What can I do?
Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong interactions with the basic amine, causing poor separation and potential degradation.[1]
Solutions:
-
Use of a Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in methanol, which is then added to the main eluent), to the mobile phase.[1][2] This neutralizes the acidic sites on the silica gel, reducing tailing.
-
Use of Basic Alumina: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.
-
Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography can be an effective alternative. A mobile phase with a pH adjusted to be mildly basic can improve peak shape for the amine.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I induce crystallization?
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or as a supersaturated oil.[3] This is common for polar molecules like Boc-protected amines.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[4]
-
Trituration: If you have an oil, attempt to solidify it by stirring or sonicating with a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether).
-
Solvent System Adjustment: You may be using a solvent that is too good. Try a solvent system where the compound has lower solubility at room temperature but is still soluble when hot. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.
Q4: I'm concerned about the stability of the Boc group during purification. What conditions should I avoid?
The Boc group is known for its stability in basic and nucleophilic conditions but is labile to strong acids.[5][6][7]
Conditions to Avoid:
-
Strongly Acidic Conditions: Avoid prolonged exposure to strong acids. While some sources suggest that 0.1% TFA in HPLC mobile phases may be tolerated for short periods, higher concentrations or extended exposure, especially during solvent evaporation, can lead to deprotection.[8]
-
Excessive Heat: While generally stable, prolonged heating, especially in the presence of protic solvents, can potentially lead to some degradation.
Safe Conditions:
-
Basic Conditions: The Boc group is stable under basic conditions, making purification with amine-modified silica gel or basic alumina feasible.
-
Mildly Acidic Conditions: Short exposure to mildly acidic conditions is generally acceptable. If an acidic wash is necessary during a workup, it should be brief and performed at low temperatures.
Section 3: Detailed Experimental Protocols
The following are detailed protocols for the purification of this compound.
Protocol 1: Flash Column Chromatography on Amine-Treated Silica Gel
This method is effective for separating the target compound from less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (concentrated, ~28-30%)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare the Eluent: Prepare a stock solution of 1% ammonium hydroxide in methanol. A common starting eluent system is a gradient of 0-10% of this stock solution in dichloromethane.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or DCM with a very small amount of the methanol/ammonium hydroxide stock). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder is then carefully added to the top of the column.
-
Elute the Column: Begin elution with the initial, low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of the methanol/ammonium hydroxide stock solution.
-
Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the primary amine or potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
This technique is useful for removing neutral or acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl), cooled to 0 °C
-
1 M Sodium hydroxide (NaOH), cooled to 0 °C
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel, flasks
Procedure:
-
Dissolve the Crude Product: Dissolve the crude material in diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with cold 1 M HCl. The basic this compound will move into the aqueous layer as its hydrochloride salt. The neutral and acidic impurities will remain in the organic layer.
-
Separate the Layers: Separate the aqueous layer containing the product salt. The organic layer can be discarded or processed to recover other components.
-
Basify the Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add cold 1 M NaOH with stirring until the solution is basic (pH > 10).
-
Extract the Product: Extract the now basic aqueous solution with several portions of fresh diethyl ether or ethyl acetate. The free amine product will move back into the organic layer.
-
Wash and Dry: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
This method is ideal for a final polishing step to obtain highly pure, crystalline material.
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent system (e.g., ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 4: Frequently Asked Questions (FAQs)
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The integration of the Boc group's tert-butyl protons should be consistent with the other protons in the molecule.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or ammonium acetate) is a good starting point.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q5: My product is a colorless oil. Is this normal?
While some Boc-protected amines can be crystalline solids, it is not uncommon for them to be oils or low-melting solids, especially if trace impurities are present.[10] If the analytical data (NMR, HPLC) confirm high purity, the physical state may be inherent to the compound. If you require a solid, attempting the crystallization or trituration protocols described above may be beneficial.
Q6: Can I use preparative TLC for purification?
Yes, for small-scale purifications, preparative thin-layer chromatography (prep TLC) can be effective. The same considerations for the stationary and mobile phases as in column chromatography apply. Use a mobile phase that gives a good separation of your product from impurities on an analytical TLC plate.
Diagrams
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Workflow for Column Chromatography of Amines
Caption: Workflow for amine purification by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
preventing racemization of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
A Guide to Preventing Racemization and Ensuring Enantiomeric Purity
Welcome to the technical support center for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization in this valuable chiral building block. The rigid 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, often enhancing binding affinity to biological targets.[1] However, the stereochemical integrity of the primary amine at the C1 position is paramount and can be compromised under common synthetic conditions.
This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and validated strategies to maintain the enantiomeric purity of your material throughout your experimental workflows.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common experimental problems that can lead to a loss of enantiomeric excess (ee) during the handling and reaction of this compound.
Issue 1: Loss of Enantiomeric Purity After Base-Mediated Reactions (e.g., N-Alkylation, Acylation)
Symptoms: Your chiral HPLC analysis shows a significant decrease in the enantiomeric excess of your product or recovered starting material after a reaction involving a base.
Root Cause Analysis: Racemization of chiral amines is often promoted by harsh reaction conditions, particularly elevated temperatures and the presence of strong bases.[2] The primary mechanism involves the abstraction of the proton at the chiral carbon center (the α-proton) to form a planar, achiral imine or a resonance-stabilized carbanion intermediate.[3] Subsequent reprotonation can occur from either face of this intermediate, resulting in a racemic mixture.[2][3]
Troubleshooting Steps & Solutions:
-
Re-evaluate Base Selection: Strong bases (e.g., NaOH, LDA) or even common organic bases like triethylamine (TEA) can be aggressive enough to cause racemization.[3]
-
Strict Temperature Control: Higher temperatures provide the energy to overcome the activation barrier for inversion of the chiral center.[2]
-
Recommendation: Initiate all base-mediated reactions at low temperatures (0 °C or -78 °C). Allow the reaction to warm to room temperature only if necessary for reaction completion, and monitor progress closely.
-
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the probability of racemization.
-
Recommendation: Monitor the reaction diligently using TLC or LC-MS. Once the starting material is consumed, proceed immediately with an appropriate acidic or aqueous workup to neutralize the base.[3]
-
Experimental Protocol: N-Acylation with Minimal Racemization
-
Dissolve this compound (1.0 eq) in an aprotic solvent like dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.1 eq) dropwise.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.05 eq).
-
Stir the reaction at 0 °C, monitoring by TLC until the starting amine is consumed (typically 1-4 hours).[3]
-
Quench the reaction by adding cold, dilute citric acid or saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Confirm enantiomeric purity via chiral HPLC analysis.
Issue 2: Racemization Observed During or After Boc Deprotection
Symptoms: You successfully perform a reaction on the primary amine, but subsequent removal of the Boc group at the 3-position using strong acid leads to a loss of stereochemical integrity at the C1 position.
Root Cause Analysis: While the Boc group is not directly at the chiral center, the harsh acidic conditions typically used for its removal (e.g., neat trifluoroacetic acid (TFA) or concentrated HCl) can create an environment conducive to racemization.[2]
Troubleshooting Steps & Solutions:
-
Select Milder Acidic Conditions: Neat TFA can be overly aggressive.
-
Consider Non-Acidic Deprotection (If Compatible): In some cases, thermal deprotection can be an alternative, although it may not be suitable for sensitive substrates.[6] Heating the Boc-protected compound in a solvent like diphenyl ether or even neat can effect deprotection.[6] Another mild, neutral option involves using TMS-I in DCM with a bicarbonate base.[5]
-
Alternative Protecting Groups: If your synthetic route allows, consider using a protecting group that can be removed under neutral conditions, such as a Cbz (carboxybenzyl) group, which is cleaved by hydrogenolysis.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric purity of this compound and its derivatives? A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for analyzing enantiomeric purity.[7][8]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel® OD-H or Chiralpak® AD, are often successful for separating chiral amines.[7][9]
-
Mobile Phase: A typical mobile phase for these columns is a mixture of n-hexane or heptane with an alcohol modifier like isopropanol or ethanol.[9] For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to achieve good peak shape and resolution.[9]
Q2: My material has already racemized. Can I resolve the enantiomers? A2: Yes. If you have a racemic or partially racemized mixture, you can perform a classical chemical resolution.[10] This involves reacting the amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[10] After separation, the pure enantiomer of the amine can be recovered by neutralizing the salt with a mild base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Q3: Does the solvent choice affect the rate of racemization? A3: Yes, the solvent can play a significant role. Polar, protic solvents can sometimes stabilize the charged, achiral intermediates that lead to racemization.[2] Therefore, non-polar, aprotic solvents like DCM, THF, or toluene are often preferred for reactions where stereochemical integrity is critical.[2]
Data Summary: Recommended Conditions to Prevent Racemization
| Parameter | Recommended Condition | Rationale |
| Base Selection | DIPEA, Cs₂CO₃, CsOH | Sterically hindered or milder bases are less likely to cause α-proton abstraction.[3][4] |
| Acidic Conditions | 4M HCl in Dioxane, 20-50% TFA in DCM | Milder than neat strong acids, reducing risk of side reactions and racemization.[5] |
| Temperature | 0 °C or below for reaction initiation | Minimizes thermal energy, which can promote racemization.[2][3] |
| Solvent | Aprotic solvents (DCM, THF, Dioxane) | Avoids stabilization of charged intermediates that can facilitate racemization.[2] |
| Monitoring | TLC, LC-MS | Enables prompt quenching of the reaction upon completion, minimizing exposure time to harsh conditions.[3] |
Conclusion
Preserving the stereochemical integrity of this compound is essential for its successful application in drug development and is readily achievable through meticulous control of reaction parameters. The foundational principles are the judicious selection of mild reagents, strict temperature regulation, and the minimization of reaction times. By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently maintain the enantiopurity of this critical building block throughout their synthetic sequences.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
handling and storage of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane to prevent degradation
Welcome to the technical support guide for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable building block throughout its storage and application. Here, we address common questions and troubleshooting scenarios to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are typically below 30°C (86°F) to maintain its integrity.[3] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.
Q2: Is an inert atmosphere required for storing this compound?
A2: While the N-Boc protecting group offers good stability against oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or if the container will be opened frequently.[4] This minimizes exposure to atmospheric moisture and oxygen, which can potentially interact with the primary amine.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can sometimes indicate degradation, such as a change in color or consistency. However, the most reliable method is to check the purity of the compound using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate or additional peaks in an NMR spectrum are clear indicators of degradation.
Q4: What is the primary degradation pathway for this compound?
A4: The most common degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[4][5][6][7] Exposure to acidic conditions, even trace amounts from sources like acidic impurities in solvents or exposure to acidic gases, can lead to the formation of the deprotected amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected side products in my reaction. | Degradation of the starting material. | Before use, verify the purity of your this compound using TLC or NMR. If impurities are detected, consider purification by column chromatography or recrystallization. |
| Low or no yield in a reaction where the amino group is expected to react. | The primary amino group may have degraded or been reprotected. | Confirm the presence of the free primary amine in your starting material using a suitable analytical method (e.g., ninhydrin stain on a TLC plate). |
| The compound has changed color or become sticky. | Potential moisture absorption and/or degradation. | While a color change doesn't always mean significant degradation, it warrants a purity check. Store the compound in a desiccator to prevent moisture absorption.[3] |
| Inconsistent results between different batches of the compound. | Variation in storage and handling of different batches. | Implement standardized storage and handling protocols for all batches. Always check the purity of a new batch before use. |
Experimental Protocols
Protocol 1: Quick Quality Check by Thin Layer Chromatography (TLC)
This protocol provides a rapid assessment of the purity of this compound.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing solvent (e.g., 10% Methanol in Dichloromethane)
-
Staining solution (e.g., Ninhydrin solution or Potassium Permanganate stain)
-
Sample of this compound
-
Reference standard (if available)
Procedure:
-
Dissolve a small amount of your this compound in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by dipping the plate into a staining solution and gently heating.
-
Interpretation: A single spot indicates a pure compound. The presence of additional spots suggests the presence of impurities or degradation products. The deprotected amine will typically have a different Rf value and will stain positively with ninhydrin.
Visualizing Degradation
The primary degradation pathway involves the loss of the Boc protecting group under acidic conditions.
Caption: Acid-catalyzed degradation of this compound.
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store below 30°C (86°F); Refrigerate (2-8°C) for long-term storage.[3] | To minimize thermal degradation and maintain stability. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, airtight container.[3] | To prevent exposure to air and moisture. |
| Light | Store in a dark place or use an amber-colored vial. | To prevent potential photodegradation. |
| Incompatibilities | Avoid contact with strong acids and strong oxidizing agents.[4][5][6] | The Boc group is labile to acid, and the amine can be oxidized. |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane and Other Bicyclic Amines in Modern Drug Discovery
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated nitrogen heterocycles are foundational scaffolds in this endeavor, with their prevalence in approved pharmaceuticals underscoring their importance.[1] Among these, rigid bicyclic amines have emerged as particularly valuable building blocks. Their constrained conformations introduce a high degree of three-dimensionality (measured by a high fraction of sp³-hybridized carbons, or Fsp³), a parameter that is increasingly correlated with clinical success.[1] This structural rigidity helps to pre-organize pharmacophoric elements into well-defined vectors in three-dimensional space, potentially enhancing binding affinity to biological targets and improving metabolic stability by shielding metabolically labile sites.[1][2]
This guide provides an in-depth comparison of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a prominent building block, with other relevant classes of bicyclic amines. We will explore their comparative physicochemical properties, synthetic accessibility, and applications, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to strategically deploy these scaffolds in their discovery programs.
Chapter 1: A Structural and Physicochemical Comparison of Bicyclic Amine Scaffolds
The choice of a molecular scaffold has profound implications for a drug candidate's properties. The 3-azabicyclo[3.1.0]hexane core, with its fused cyclopropane and pyrrolidine rings, offers a unique and rigid spatial arrangement. This section compares its inherent properties against other common bicyclic amine frameworks.
Comparative Analysis of Physicochemical Properties
The introduction of a bicyclic core significantly influences a molecule's basicity (pKa) and lipophilicity (LogP), two parameters critical for absorption, distribution, metabolism, and excretion (ADME).
| Bicyclic Amine Class | Typical pKa Range | LogP Modulation | Key Structural Features & Insights |
| 3-Azabicyclo[3.1.0]hexanes | 8.5 - 9.5 | Moderate | The fused cyclopropane ring introduces strain and conformational rigidity. The pKa is typical for a secondary/tertiary amine within a ring system. |
| Bicyclo[2.2.2]octan-amines | 10.0 - 11.0 | High | The bridged structure creates a larger, more lipophilic scaffold. The nitrogen is less sterically hindered, often leading to higher basicity. |
| Fused Bicyclic Amines | 8.0 - 10.0 | Variable | Properties are highly dependent on ring size and fusion pattern. Can offer a balance between rigidity and synthetic accessibility.[1] |
| Fluorinated Bicyclic Amines | 6.0 - 8.0 | Complex | The strong electron-withdrawing effect of fluorine atoms significantly reduces the basicity of the amine.[3][4][5] The effect on LogP is not straightforward and can either increase or decrease depending on the local molecular environment and the orientation of C-F bonds.[3][4][6] |
Expert Insights on Property Modulation:
-
Basicity (pKa): The basicity of the amine is a critical determinant of its ionization state at physiological pH (7.4), which in turn affects solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding). The significant pKa reduction observed in fluorinated analogs is a powerful tool for medicinal chemists to mitigate such liabilities.[5]
-
Lipophilicity (LogP): While increasing molecular complexity often raises lipophilicity, the creation of bridged bicyclic systems can sometimes lead to a decrease in LogP compared to their monocyclic counterparts, an effect attributed to the more compact, globular shape that reduces the solvent-accessible surface area.[1] This provides a strategy to increase Fsp³ character without incurring a significant lipophilicity penalty.
Chapter 2: Synthetic Strategies and Experimental Protocols
The utility of a building block is directly tied to its synthetic accessibility. Fortunately, robust methods have been developed for the construction of diverse bicyclic amine scaffolds.
Key Synthetic Methodologies
-
Intramolecular C-H Amination: Leveraging classic transformations like the Hofmann-Löffler-Freytag (HLF) reaction, this approach enables the conversion of monocyclic amines into bridged, fused, or spirocyclic systems in a single step.[1][7] This powerful strategy allows for the rapid generation of molecular complexity from simple starting materials.
-
Photochemical [2+2] Cycloaddition: This method is particularly effective for creating fused bicyclic systems and has been instrumental in generating libraries of diverse building blocks for drug discovery.[2][8]
-
Dirhodium(II)-Catalyzed Cyclopropanation: This is a cornerstone for the synthesis of the 3-azabicyclo[3.1.0]hexane core. The reaction of an alkene (like N-Boc-2,5-dihydropyrrole) with a diazo compound in the presence of a dirhodium(II) catalyst efficiently forms the desired cyclopropane ring.[9][10] Recent advancements have enabled these reactions to be performed with very low catalyst loadings (<0.01 mol%), enhancing their practicality and scalability.[10]
-
Titanium-Mediated Intramolecular Reductive Cyclopropanation: This method is employed for the synthesis of 1-amino-3-azabicyclo[3.1.0]hexane derivatives from α-(N-allylamino)-substituted carboxamides.[11]
Experimental Protocol: Stereoselective Synthesis of a 3-Azabicyclo[3.1.0]hexane-6-carboxylate Core
This protocol is adapted from methodologies demonstrating the efficient, low-catalyst-loading cyclopropanation to access key pharmaceutical intermediates.[9][10] This procedure is self-validating as the stereochemical outcome is directly controlled by the choice of catalyst and subsequent hydrolysis conditions, allowing for the selective synthesis of either the exo or endo isomer.
Objective: To synthesize either exo- or endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ for exo selectivity, Rh₂(esp)₂ for endo selectivity)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup (Cyclopropanation):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2,5-dihydropyrrole (1.0 eq) and the selected dirhodium(II) catalyst (0.005 mol%).
-
Dissolve the reactants in anhydrous DCM.
-
Causality: The choice of catalyst is critical. The bulky ligands of Rh₂(esp)₂ sterically favor the formation of the endo product, while the smaller acetate ligands of Rh₂(OAc)₄ lead to the thermodynamically favored exo product. The use of an inert atmosphere and anhydrous solvent is crucial to prevent catalyst deactivation and side reactions.
-
-
Addition of Ethyl Diazoacetate:
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture via a syringe pump over 4-6 hours.
-
Causality: Slow addition of the diazo compound is essential to maintain a low steady-state concentration, which minimizes the formation of diazo decomposition side products (e.g., diethyl maleate and fumarate) and ensures high catalyst turnover.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture in vacuo to remove the solvent. The crude ethyl ester can often be carried forward without purification.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir vigorously at room temperature for 12-24 hours.
-
Causality: Saponification converts the ethyl ester to the corresponding carboxylate salt, facilitating purification by extraction.
-
-
Purification:
-
Remove the THF in vacuo.
-
Wash the remaining aqueous solution with a nonpolar solvent like ether or ethyl acetate to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the desired carboxylic acid product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the pure acid product.
-
Chapter 3: Applications in Drug Discovery
The unique structural and physicochemical properties of 3-azabicyclo[3.1.0]hexane and related bicyclic amines have led to their incorporation into a wide range of therapeutic agents and clinical candidates.
| Scaffold | Biological Target / Mechanism | Therapeutic Area | Reference Example(s) |
| 3-Azabicyclo[3.1.0]hexane | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Type 2 Diabetes | Conformationally restricted cyanopyrrolidine derivatives.[12] |
| 3-Azabicyclo[3.1.0]hexane | Histone Deacetylase (HDAC) Inhibition | Oncology | Intermediates for novel, class I selective HDAC inhibitors.[13] |
| 3-Azabicyclo[3.1.0]hexane | Biogenic Amine Reuptake Inhibition (NE, 5-HT, DA) | Neuropsychiatric Disorders (e.g., Depression) | 1-Aryl-3-azabicyclo[3.1.0]hexane derivatives.[14] |
| 3-Azabicyclo[3.1.0]hexane | Opiate Receptor Binding | Pain, Irritable Bowel Syndrome | Various derivatives have been explored as opiate receptor ligands.[15] |
| Bicyclo[2.2.2]octan-amine | Antiprotozoal Activity | Infectious Diseases (Malaria, Sleeping Sickness) | Diaryl-substituted derivatives show activity against P. falciparum and T. b. rhodesiense.[16] |
Case Study: DPP-IV Inhibitors The development of DPP-IV inhibitors for the treatment of type 2 diabetes provides a compelling example of the value of the 3-azabicyclo[3.1.0]hexane scaffold. By replacing a more flexible pyrrolidine ring with this rigid bicyclic system at the P₂ position of the inhibitor, researchers were able to explore new regions of chemical space and develop novel, potent, and selective compounds.[12] The conformational restriction imposed by the scaffold was key to achieving the desired interactions within the enzyme's active site.
Conclusion
This compound and its related bicyclic amine counterparts represent a powerful class of building blocks for modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and the diverse synthetic routes available for their preparation and modification provide drug discovery teams with a robust toolkit to tackle challenging biological targets. By modulating key physicochemical properties such as basicity and lipophilicity, these scaffolds enable the fine-tuning of ADME profiles, leading to the design of safer and more effective medicines. As the industry continues to move beyond flat, two-dimensional chemical space, the strategic incorporation of scaffolds like 3-azabicyclo[3.1.0]hexane will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester, | 273206-92-1 [chemicalbook.com]
- 14. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 15. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 16. New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
The conformationally constrained diamine scaffold, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, is a critical building block in modern drug discovery, finding application in the development of novel therapeutics due to its rigid structure that allows for precise presentation of pharmacophoric elements. The efficient and scalable synthesis of this valuable intermediate is, therefore, of paramount importance to medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles, experimental protocols, and a quantitative analysis of their respective efficiencies.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane skeleton is a key structural motif present in a wide array of biologically active molecules. Its rigid bicyclic nature, which locks the five-membered pyrrolidine ring in a defined conformation, makes it an attractive surrogate for more flexible acyclic or monocyclic amine structures. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. Consequently, the development of efficient and stereocontrolled methods to access functionalized 3-azabicyclo[3.1.0]hexanes is a continuous focus of synthetic research.
This guide will dissect and compare two distinct and effective approaches for the synthesis of this compound:
-
Route 1: Rhodium-Catalyzed Intermolecular Cyclopropanation followed by Curtius Rearrangement. This strategy relies on the construction of the bicyclic core via a transition-metal-catalyzed reaction, followed by functional group manipulation to install the desired amino group.
-
Route 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation. This alternative approach builds the cyclopropane ring through an intramolecular cyclization of an acyclic precursor, offering a different set of synthetic challenges and advantages.
We will delve into the mechanistic rationale behind each route, provide detailed experimental procedures, and present a comparative analysis of their performance based on reported and extrapolated experimental data.
Route 1: Rhodium-Catalyzed Intermolecular Cyclopropanation and Curtius Rearrangement
This synthetic pathway is a convergent and widely utilized strategy for the construction of the 3-azabicyclo[3.1.0]hexane core. The key steps involve the formation of the cyclopropane ring through a rhodium-catalyzed reaction of a protected pyrroline with a diazoester, followed by hydrolysis and a Curtius rearrangement to install the protected amine at the C1 position.
Scientific Rationale and Mechanistic Insights
The cornerstone of this route is the dirhodium(II)-catalyzed decomposition of ethyl diazoacetate to generate a rhodium carbene intermediate. This electrophilic species then undergoes a [2+1] cycloaddition with the electron-rich double bond of N-Boc-2,5-dihydropyrrole. The stereochemical outcome of this cyclopropanation is highly dependent on the choice of rhodium catalyst and its ligands. Dirhodium(II) catalysts with bulky carboxylate or carboxamidate ligands can effectively control the facial selectivity of the carbene addition, leading to a preference for either the exo or endo diastereomer of the resulting cyclopropane.[1][2]
Following the formation of the bicyclic ester, saponification provides the corresponding carboxylic acid. The final key transformation is the Curtius rearrangement of an acyl azide, derived from the carboxylic acid. This rearrangement proceeds through a nitrene intermediate, which, in the presence of a suitable trapping agent like tert-butanol, directly yields the Boc-protected amine.[3] This method is a reliable way to convert a carboxylic acid to a protected amine with retention of configuration.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 eq). A solution of ethyl diazoacetate (1.2 eq) in DCM is then added dropwise over 2 hours. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product as a mixture of exo and endo diastereomers.
Step 2: Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
The mixture of ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylates (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide monohydrate (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the carboxylic acid, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
To a solution of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq) in anhydrous toluene are added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 1 hour, after which anhydrous tert-butanol (5.0 eq) is added. The reaction mixture is heated to reflux (approximately 85-90 °C) for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield this compound.
Route 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation
This strategy offers a fundamentally different approach to the construction of the 3-azabicyclo[3.1.0]hexane core. It involves the formation of the cyclopropane ring via an intramolecular reductive cyclization of an acyclic α-(N-allylamino)-substituted amide, mediated by a low-valent titanium reagent.
Scientific Rationale and Mechanistic Insights
The key transformation in this route is the de Meijere variant of the Kulinkovich reaction.[4] In this process, a Grignard reagent reacts with a titanium(IV) isopropoxide to generate a low-valent titanium species. This species then coordinates to the carbonyl group of the N,N-dialkylcarboxamide. Subsequent intramolecular cyclization occurs, where the allylic double bond attacks the activated carbonyl carbon, leading to the formation of a titanacyclopropane intermediate. Reductive elimination from this intermediate furnishes the cyclopropylamine product. The stereochemistry of the newly formed cyclopropane ring is influenced by the steric environment of the transition state.
To synthesize the target molecule, an N-allyl glycinamide derivative with a Boc-protected nitrogen is required as the starting material. The intramolecular cyclopropanation would then directly yield the desired this compound skeleton.
Experimental Protocol
Step 1: Synthesis of N-allyl-N-Boc-glycine N,N-dimethylamide (Starting Material)
N-Boc-glycine is coupled with N,N-dimethylamine using a standard peptide coupling reagent such as HATU or EDC/HOBt to form N-Boc-glycine N,N-dimethylamide. The Boc-protected amine is then deprotected under acidic conditions, and the resulting primary amine is allylated using allyl bromide in the presence of a base like potassium carbonate. Finally, the secondary amine is reprotected with a Boc group using di-tert-butyl dicarbonate to yield the starting material.
Step 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation
To a solution of titanium(IV) isopropoxide (1.5 eq) in anhydrous THF at room temperature is added ethylmagnesium bromide (3.0 eq, as a solution in THF) dropwise. The resulting black solution is stirred for 10 minutes. A solution of N-allyl-N-Boc-glycine N,N-dimethylamide (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then carefully quenched by the slow addition of water. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to give this compound.
Comparative Analysis
| Parameter | Route 1: Rhodium-Catalyzed Cyclopropanation & Curtius Rearrangement | Route 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation |
| Starting Materials | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | N-allyl-N-Boc-glycine N,N-dimethylamide |
| Number of Key Steps | 3 | 1 (from the key acyclic precursor) |
| Overall Yield (estimated) | 40-50% | 30-40% |
| Key Reagents | Rhodium(II) acetate, Diphenylphosphoryl azide | Titanium(IV) isopropoxide, Ethylmagnesium bromide |
| Stereocontrol | Diastereoselectivity in cyclopropanation can be controlled by the choice of rhodium catalyst.[1] | Stereoselectivity is generally moderate and depends on the substrate. |
| Scalability | Generally good, though the use of diazo compounds and azides requires careful handling on a large scale. | Scalability can be challenging due to the handling of pyrophoric Grignard reagents and the workup of titanium salts. |
| Advantages | - Well-established and versatile methodology.- Good potential for stereocontrol.- Convergent synthesis. | - Fewer steps from the key acyclic precursor.- Avoids the use of potentially explosive diazo and azide reagents. |
| Disadvantages | - Use of potentially hazardous and expensive rhodium catalysts and azide reagents.- Multi-step sequence. | - Preparation of the starting material can be lengthy.- Use of pyrophoric reagents.- Workup can be challenging. |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable building block, this compound.
Route 1 , the rhodium-catalyzed intermolecular cyclopropanation followed by a Curtius rearrangement, stands out as a more established and potentially more stereocontrollable approach. The modularity of this route allows for the optimization of each step independently. The ability to tune the diastereoselectivity of the cyclopropanation by catalyst selection is a significant advantage for accessing specific stereoisomers. However, the use of expensive and potentially hazardous reagents necessitates careful consideration, especially for large-scale synthesis.
Route 2 , the titanium-mediated intramolecular reductive cyclopropanation, offers a more concise transformation from a readily assembled acyclic precursor. This route avoids the use of diazo compounds and azides, which can be an important safety consideration. However, the preparation of the starting material can add to the overall step count, and the control of stereochemistry may be less predictable compared to the rhodium-catalyzed method. The handling of organometallic reagents and the workup of the reaction also require specialized expertise and equipment.
The choice between these two routes will ultimately depend on the specific requirements of the research or development program. For laboratory-scale synthesis where stereochemical purity is paramount, Route 1 may be the preferred option. For process development where minimizing the use of hazardous reagents is a primary concern, Route 2 presents an attractive alternative, provided that the challenges of scalability and stereocontrol can be effectively addressed. Further optimization of both routes will undoubtedly continue to be an area of active investigation in the pursuit of more efficient and sustainable methods for the synthesis of this important pharmaceutical scaffold.
References
A Comparative Guide to the Biological Activity of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane Analogs
The rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in medicinal chemistry, conferring favorable conformational constraints that can lead to enhanced potency and selectivity for a variety of biological targets. This guide provides a comparative analysis of the biological activities of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane analogs, with a focus on their applications as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, µ-opioid receptor modulators for pain and pruritus, and T-type calcium channel blockers for neuropathic pain. We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to evaluate these promising therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Key Strategy for Type 2 Diabetes
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors an attractive therapeutic option for type 2 diabetes with a low risk of hypoglycemia.[4][5]
The 3-azabicyclo[3.1.0]hexane core has been instrumental in the design of potent and selective DPP-4 inhibitors.[6][7] A prime example is Saxagliptin, a marketed antidiabetic drug, which features this scaffold.[8] The rigid bicyclic structure helps to properly orient the pharmacophoric elements within the active site of the DPP-4 enzyme.
Comparative Analysis of DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies of various 3-azabicyclo[3.1.0]hexane analogs against DPP-4. The data highlights the impact of substitutions on the core scaffold on the inhibitory activity.
| Compound ID | R Group on 3-azabicyclo[3.1.0]hexane | DPP-4 IC50 (nM) | Reference |
| Saxagliptin | (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl | 0.6 (Ki) | [9] |
| Analog 82 | N-(aryl or heteroaryl) | 31 (Ki) | [9] |
| Analog 83 | N-(aryl or heteroaryl) | 27 (Ki) | [9] |
| Analog 64 | Varied | 356 | [10] |
| Analog 99 | Varied | 58 | [10] |
| Analog 101 | Varied | 72 | [10] |
Expert Insights on SAR: The structure-activity relationship studies reveal that the substituent at the 3-position of the azabicyclo[3.1.0]hexane ring plays a critical role in DPP-4 inhibition. Large, hydrophobic groups, such as the adamantyl moiety in Saxagliptin, often lead to high potency. Furthermore, the introduction of conformationally restricted N-(aryl or heteroaryl) groups at the P2 region can also yield potent inhibitors.[6][9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following is a detailed protocol for determining the in vitro inhibitory activity of test compounds against DPP-4.
Principle: The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The resulting free AMC fluoresces, and the inhibition of this fluorescence in the presence of a test compound is a measure of its inhibitory activity.[2][11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
DPP-4 Substrate (H-Gly-Pro-AMC)[11]
-
Sitagliptin (as a positive control inhibitor)[2]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme to the desired concentration in DPP-4 Assay Buffer.
-
Prepare a stock solution of the DPP-4 substrate in a suitable solvent and dilute it to the working concentration in DPP-4 Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: Assay Buffer, diluted DPP-4 enzyme, and solvent.
-
Background Wells: Assay Buffer and solvent.
-
Inhibitor Wells: Assay Buffer, diluted DPP-4 enzyme, and test compound/positive control dilution.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for the in vitro DPP-4 inhibition assay.
µ-Opioid Receptor Modulation: Targeting Pain and Pruritus
The µ-opioid receptor (MOR) is a key target for the management of pain. Analogs of 3-azabicyclo[3.1.0]hexane have been designed as novel MOR ligands for the treatment of conditions such as pruritus (itching).[13][14] The rigid scaffold allows for precise positioning of substituents to achieve high binding affinity and selectivity for the MOR over other opioid receptor subtypes (δ and κ).
Comparative Analysis of µ-Opioid Receptor Binding Affinity
The following table presents the binding affinities (Ki) of various 3-azabicyclo[3.1.0]hexane derivatives for the µ-opioid receptor.
| Compound ID | Key Structural Feature | µ-Opioid Receptor Ki (nM) | Reference |
| Lead Compound | Initial scaffold | Moderate affinity | [13] |
| Optimized Analog | "Magic methyl" addition | 35-fold improvement | [15] |
| Compound 15 | Amine pendant | Not specified, excluded from further studies | [6] |
Expert Insights on SAR: A notable finding in the development of these MOR ligands was the "magic methyl" effect, where the addition of a single methyl group led to a 35-fold improvement in binding affinity.[15] This highlights the sensitivity of the MOR binding pocket to subtle structural modifications. The nature of the substituent on the nitrogen of the bicyclic core is also crucial for determining the functional activity (agonist vs. antagonist).
Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the µ-opioid receptor.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the µ-opioid receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[13]
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor (e.g., HEK293 cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[13]
-
Radioligand (e.g., [³H]DAMGO)[13]
-
Unlabeled competitor for non-specific binding (e.g., Naloxone)[16]
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the µ-opioid receptor.
-
Lyse the cells and prepare a membrane fraction by differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Workflow for µ-Opioid Receptor Binding Assay
Caption: Workflow for the µ-opioid receptor radioligand binding assay.
T-type Calcium Channel Blockade: A Novel Approach for Neuropathic Pain
T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the pathophysiology of neuropathic pain.[17] Blockers of these channels have shown promise as analgesics. A series of 3-azabicyclo[3.1.0]hexane derivatives have been designed and synthesized as inhibitors of T-type calcium channels.[11]
Comparative Analysis of T-type Calcium Channel Inhibitory Activity
The following table provides a comparison of the inhibitory activity of a 3-azabicyclo[3.1.0]hexane analog against T-type calcium channels.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 10d | T-type channels | Potent inhibition | [17] |
Expert Insights on SAR: The development of selective T-type calcium channel blockers is an active area of research. The 3-azabicyclo[3.1.0]hexane scaffold provides a rigid framework for the development of potent inhibitors. However, selectivity against other calcium channel subtypes remains a challenge.[17]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for T-type Calcium Channels
This protocol outlines the whole-cell patch-clamp technique used to measure the effect of test compounds on T-type calcium channel currents.
Principle: This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane. By controlling the membrane potential (voltage-clamp), the activity of voltage-gated ion channels, such as T-type calcium channels, can be studied in response to the application of test compounds.[18][19]
Materials:
-
Cells expressing the target T-type calcium channel subtype (e.g., HEK-293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compounds
Procedure:
-
Cell Preparation:
-
Culture cells expressing the T-type calcium channel of interest.
-
-
Pipette Preparation:
-
Fabricate glass micropipettes with a specific resistance.
-
Fill the pipette with the intracellular solution.
-
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
-
Current Recording:
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.[18]
-
Record the baseline current.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the test compound.
-
Record the current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current before and after compound application.
-
Calculate the percentage of inhibition.
-
Construct a concentration-response curve to determine the IC50 value.
-
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. eijppr.com [eijppr.com]
- 3. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 4. jptcp.com [jptcp.com]
- 5. ovid.com [ovid.com]
- 6. Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 3-Azabicyclo[3.1.0]hexane Scaffold: A Comparative Efficacy Analysis Across Diverse Biological Assays
The rigid, bicyclic structure of 3-azabicyclo[3.1.0]hexane has established it as a privileged scaffold in modern medicinal chemistry. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The synthetic intermediate, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, serves as a versatile building block for a multitude of derivatives with wideranging therapeutic applications. This guide provides an in-depth comparison of the efficacy of these derivatives across several key biological assays, offering researchers, scientists, and drug development professionals a comprehensive overview of this remarkable chemical motif.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-IV (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The 3-azabicyclo[3.1.0]hexane core is a key feature of the highly successful DPP-4 inhibitor, Saxagliptin.
Comparative Efficacy of DPP-4 Inhibitors
| Compound | Scaffold | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8/DPP-9 |
| Saxagliptin (BMS-477118) | 3-Azabicyclo[3.1.0]hexane | 26 - 50[1][2] | 1.3[1] | >400-fold vs DPP-8, >75-fold vs DPP-9[1] |
| Sitagliptin | β-amino acid | 18 - 19[1][2][3][4][5] | 1[3][4] | >2600-fold[1] |
| Vildagliptin | Cyanopyrrolidine | ~60 | 13[1] | <250-fold[1] |
In Vitro DPP-4 Inhibition Assay Protocol
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against DPP-4.[6][7]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In the wells of the microplate, add 25 µL of the assay buffer, 25 µL of the test compound/inhibitor dilution, and 25 µL of the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Incretin pathway and DPP-4 inhibition.
Anticancer Activity: Cytotoxicity Assays
Derivatives of 3-azabicyclo[3.1.0]hexane, particularly spiro-fused oxindoles, have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[5][8][9][10][11][12][13][14] These compounds often induce cell cycle arrest and apoptosis, making them promising candidates for further oncology research.
Comparative Efficacy in Cancer Cell Lines (IC50, µM)
| Compound Type | HeLa (Cervical Cancer) | K562 (Leukemia) | Jurkat (T-cell Leukemia) |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | ~2-10 [5] | ~2-10 [5] | ~2-10 [5] |
| Doxorubicin (Standard Chemotherapy) | 1.91 - 2.9[15][16] | ~0.031 - 0.996[17][18] | Varies |
MTS Cell Viability Assay Protocol
The MTS assay is a colorimetric method to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.[8][19][20][21][22]
Materials:
-
Cancer cell lines (e.g., HeLa, K562)
-
Complete cell culture medium
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTS reagent
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and the positive control. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a purple color develops.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Workflow for MTS cytotoxicity assay.
μ Opioid Receptor Modulation for Pain Management
The μ opioid receptor is a primary target for analgesic drugs. The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into novel ligands with high affinity and selectivity for this receptor, offering potential for the development of new pain therapeutics with improved side-effect profiles.[21]
Comparative Binding Affinities at the μ Opioid Receptor
| Compound | Scaffold | Ki (nM) at μ Opioid Receptor | Functional Activity |
| 3-Azabicyclo[3.1.0]hexane derivatives | 3-Azabicyclo[3.1.0]hexane | Picomolar to low nanomolar [21] | Agonists and Antagonists [23][24] |
| DAMGO (Standard Agonist) | Peptide | ~1.59 - 2.3[25] | Agonist |
| Naloxone (Standard Antagonist) | Morphinan | Varies | Antagonist |
μ Opioid Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the μ opioid receptor.
Materials:
-
Cell membranes expressing the human μ opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and a reference compound (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound or buffer.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the Ki value by fitting the data to the Cheng-Prusoff equation.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assays
The 6-amino-3-azabicyclo[3.1.0]hexane moiety is a critical component of the broad-spectrum fluoroquinolone antibiotic, Trovafloxacin. This highlights the utility of the scaffold in developing agents to combat bacterial infections.
Comparative Antibacterial Efficacy (MIC, mg/L)
| Compound | Scaffold | S. aureus | P. aeruginosa |
| Trovafloxacin | 3-Azabicyclo[3.1.0]hexane | 0.032 - 2.0 [17][26][27] | <0.03 - 4.0 [26] |
| Ciprofloxacin | Fluoroquinolone | 0.5 - 2.0[23][26] | 0.5 - 2.0[23][26] |
Broth Microdilution MIC Assay Protocol
This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.[9][12][14][28][29]
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compounds and a reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds and the reference antibiotic in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well containing only broth and bacteria.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Monoamine Transporter Inhibition for Neuropsychiatric Disorders
Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexane have been investigated as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[25][30] These transporters are key targets for antidepressants and other drugs used to treat neuropsychiatric disorders.
Comparative Inhibitory Potency at Monoamine Transporters (Ki, nM)
| Compound Type | SERT | NET | DAT |
| 1-Aryl-3-azabicyclo[3.1.0]hexanes | Variable (low to high nM) [25] | Variable (low to high nM) [25] | Variable (low to high nM) [25] |
| Fluoxetine (SSRI) | Potent inhibitor | Weaker inhibitor | Weak inhibitor |
| Desipramine (TCA) | Weaker inhibitor | Potent inhibitor[10] | Weak inhibitor |
| GBR-12909 | Weak inhibitor | Weak inhibitor | 1[31][32] |
Monoamine Transporter Uptake Assay Protocol
This protocol measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[11][30][33][34][35]
Materials:
-
Cell lines stably expressing SERT, NET, or DAT
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds and reference inhibitors
-
96-well plates
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing cells in 96-well plates.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors.
-
Add the radiolabeled neurotransmitter to initiate the uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the percent inhibition of uptake for each compound concentration.
-
Calculate the IC50 and subsequently the Ki value.
Monoamine reuptake and inhibition at the synapse.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a testament to the power of conformational restriction in drug design. Its incorporation into molecules targeting a diverse array of biological systems—from enzymes and G-protein coupled receptors to bacterial topoisomerases and neurotransmitter transporters—underscores its significance as a privileged structure. The comparative data presented in this guide demonstrate that derivatives of this scaffold consistently exhibit high potency, often comparable or superior to established drugs. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate their own novel 3-azabicyclo[3.1.0]hexane derivatives. As drug discovery continues to evolve, the strategic application of such rigid scaffolds will undoubtedly remain a cornerstone of designing next-generation therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. content.abcam.com [content.abcam.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Desipramine - Wikipedia [en.wikipedia.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. DAMGO - Wikipedia [en.wikipedia.org]
- 14. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. materialneutral.info [materialneutral.info]
- 23. academic.oup.com [academic.oup.com]
- 24. journals.asm.org [journals.asm.org]
- 25. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. Emergent resistance to ciprofloxacin amongst Pseudomonas aeruginosa and Staphylococcus aureus: clinical significance and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 29. protocols.io [protocols.io]
- 30. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 32. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 34. moleculardevices.com [moleculardevices.com]
- 35. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
For researchers, medicinal chemists, and process development scientists, the stereochemical purity of chiral building blocks is a cornerstone of modern drug discovery. The molecule 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a constrained bicyclic amine, presents a unique scaffold with significant potential in pharmaceutical development. Ensuring its enantiomeric purity is not merely a quality control step; it is fundamental to understanding its biological activity and ensuring the safety and efficacy of the resulting drug candidates.[1]
This guide provides an in-depth comparison of analytical methodologies for the robust determination of the enantiomeric excess (e.e.) of this compound. We will delve into the mechanistic principles behind each technique, present detailed experimental protocols, and offer comparative data to inform your selection of the most suitable method for your research and development needs.
The Criticality of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can exhibit profoundly different pharmacological and toxicological profiles.[] This necessitates the development of analytical methods capable of distinguishing and quantifying these stereoisomers. The primary approaches for determining enantiomeric excess involve creating a transient chiral environment to induce a measurable difference between the enantiomers. This is typically achieved through direct separation on a chiral stationary phase (CSP) in chromatography or by indirect methods involving the formation of diastereomers with a chiral derivatizing agent.[][3]
Comparative Analysis of Key Methodologies
The three most powerful and widely adopted techniques for the enantiomeric excess determination of chiral amines like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) following chiral derivatization.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential interaction with a solid chiral stationary phase.[4] | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.[5] | Separation of diastereomeric derivatives on a non-chiral column based on differences in volatility and polarity.[6] |
| Speed | Moderate to Fast | Very Fast | Fast |
| Resolution | High to Excellent | High to Excellent | Excellent |
| Solvent Consumption | High | Low | Low |
| Sample Preparation | Minimal (dissolution in mobile phase) | Minimal (dissolution in co-solvent) | Derivatization required |
| Compatibility with MS | Good | Excellent | Excellent |
| Ideal For | Routine analysis, method development | High-throughput screening, preparative separation | Volatile and thermally stable analytes |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioselective analysis due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[4][7] For Boc-protected amines, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[4][8]
Mechanistic Insight: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer structures with chiral grooves. Enantiomeric recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into the chiral cavities of the CSP.[8] The Boc-protecting group and the primary amine of the target molecule provide key interaction points.
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Representative Data (for a structurally similar Boc-protected bicyclic amine)
| Enantiomer | Retention Time (min) | Area (%) |
| Enantiomer 1 | 8.5 | 50.1 |
| Enantiomer 2 | 10.2 | 49.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Note: This data is illustrative for a similar compound and actual retention times may vary.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[5][9] The mobile phase in SFC is typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[9]
Mechanistic Insight
The separation mechanism in chiral SFC is analogous to normal-phase HPLC, relying on the interactions between the analyte and a CSP. Polysaccharide-based CSPs are also widely used in SFC. The use of an alcohol co-solvent (modifier) is crucial for eluting polar compounds and modulating selectivity.
Experimental Protocol: Chiral SFC
Objective: To achieve rapid, high-resolution separation of the enantiomers.
Instrumentation:
-
SFC system with CO2 and modifier pumps, autosampler, column oven, back pressure regulator, and UV detector.
Materials:
-
Column: CHIRALPAK® IC (150 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (DEA).
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Representative Data (for a structurally similar Boc-protected amine)
| Enantiomer | Retention Time (min) | Area (%) |
| Enantiomer 1 | 2.8 | 49.8 |
| Enantiomer 2 | 3.5 | 50.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
Note: This data is illustrative for a similar compound and actual retention times may vary.
Method 3: Chiral Gas Chromatography (GC) via Derivatization
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolution and sensitivity. Since this compound is not sufficiently volatile for direct GC analysis, an indirect approach involving derivatization is necessary.[6] The primary amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which can then be separated on a standard achiral GC column.[3]
Mechanistic Insight: Diastereomer Formation
The reaction of the racemic amine with an enantiomerically pure CDA, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), forms two stable diastereomeric amides. These diastereomers have different physical properties, including boiling points and interactions with the GC stationary phase, allowing for their separation.
Experimental Protocol: Chiral GC
Objective: To separate the diastereomeric derivatives of the enantiomers.
1. Derivatization Procedure:
-
To a solution of this compound (1 mg) in dry dichloromethane (1 mL), add triethylamine (2 µL).
-
Cool the mixture to 0 °C and add a solution of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (1.2 equivalents) in dichloromethane (0.5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully evaporate the solvent.
-
Reconstitute the residue in ethyl acetate for GC analysis.
2. GC-FID/MS Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Detector Temperature: 280 °C (FID).
-
Injection Mode: Split (50:1).
Representative Data (for a derivatized chiral primary amine)
| Diastereomer | Retention Time (min) | Area (%) |
| Diastereomer 1 | 12.1 | 50.3 |
| Diastereomer 2 | 12.4 | 49.7 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
Note: This data is illustrative for a similar compound and actual retention times may vary.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For high-throughput screening and rapid analysis , Chiral SFC is the superior choice due to its speed and low solvent consumption.
-
For routine quality control and method development with widely available instrumentation , Chiral HPLC offers a robust and reliable solution with a vast selection of chiral stationary phases.
-
When very high resolution is required and the analyte is amenable to derivatization , Chiral GC can be an excellent option, though it involves a more complex sample preparation procedure.
It is strongly recommended to screen a variety of chiral stationary phases and mobile phase conditions for both HPLC and SFC to identify the optimal separation. For GC, the choice of the chiral derivatizing agent is critical and may require optimization. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric excess of this important chiral building block, ensuring the quality and stereochemical integrity of their compounds.
References
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmtech.com [pharmtech.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthonix, Inc > 489438-95-1 | this compound [synthonix.com]
The Ascendancy of a Constrained Scaffold: A Comparative Guide to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged structures that have garnered significant attention is the rigid, bicyclic diamine, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale for Rigidity: Why this compound?
The introduction of conformational constraint into a drug candidate is a well-established strategy to enhance binding affinity and selectivity. By reducing the entropic penalty upon binding to a biological target, rigid scaffolds like this compound can lead to more potent and specific therapeutics. The fused cyclopropane and pyrrolidine rings lock the molecule into a defined three-dimensional orientation, presenting its amino functionalities in a precise vector for optimal interaction with protein binding sites. This inherent rigidity is a key differentiator from more flexible scaffolds, such as the commonly employed piperazine ring.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Figure 1: Rationale for Rigid Scaffolds"
Application Showcase I: HIV-1 Entry Inhibitors - A Superior Alternative to Piperazine?
A significant application of the azabicyclo[3.1.0]hexane scaffold is in the development of small-molecule HIV-1 entry inhibitors. These compounds target the viral envelope glycoprotein (Env), preventing the conformational changes necessary for viral fusion with host cells. Historically, piperazine-based scaffolds have been a mainstay in this area. However, the conformational flexibility of the piperazine ring can lead to suboptimal binding interactions.
| Scaffold | Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Half-life (t1/2) in Human Liver Microsomes (min) |
| Azabicyclo[3.1.0]hexane | SC28 | 1.2 x 10^4 | 1.1 x 10^-3 | > 120 |
| Dipyrrolidine | SC11 | 1.5 x 10^4 | 1.5 x 10^-3 | Not Reported |
| Azetidine | SC15 | 2.0 x 10^4 | 1.2 x 10^-3 | Not Reported |
| Tetrahydropyridine | SC45 | 1.8 x 10^4 | 1.4 x 10^-3 | Not Reported |
| Piperazine (Parent Scaffold) | BMS-626529 | Not Reported | Not Reported | ~55 |
Table 1: Comparative Kinetic and Metabolic Stability Data of HIV-1 Entry Inhibitors with Different Scaffolds. Data for SC compounds are from surface plasmon resonance analysis.[1] Half-life for BMS-626529 is approximated from literature.[2]
The significantly longer half-life of the azabicyclo[3.1.0]hexane-containing compound SC28 in human liver microsomes suggests enhanced metabolic stability, a critical parameter for drug viability.[2] This can be attributed to the rigid scaffold being less susceptible to metabolic enzymes.
dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Figure 2: HIV-1 Entry Inhibition Scaffold Comparison"
Application Showcase II: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
The 3-azabicyclo[3.1.0]hexane moiety has also been successfully incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes. The conformational rigidity of the scaffold allows for precise positioning of pharmacophoric elements within the DPP-IV active site.
While a direct head-to-head study is not available, we can compare the inhibitory activities of 3-azabicyclo[3.1.0]hexane-derived inhibitors with the well-established drug, Sitagliptin.
| Compound | Scaffold | DPP-IV IC50 (nM) |
| Compound 83 | 3-Azabicyclo[3.1.0]hexane | 27 |
| Compound 82 | 3-Azabicyclo[3.1.0]hexane | 31 |
| Sitagliptin | β-amino acid derivative | ~18-27 |
Table 2: Comparative DPP-IV Inhibitory Activity. IC50 values for compounds 82 and 83 are from a study on conformationally rigid DPP-IV inhibitors.[3] The IC50 range for Sitagliptin is collated from various sources.[4][5][6]
The data indicates that inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold can achieve potency comparable to that of the marketed drug Sitagliptin, demonstrating its viability as a core structural element in the design of novel DPP-IV inhibitors.[3][5][6]
Experimental Protocols
Synthesis of (1α,5α,6α)-6-Amino-3-boc-3-azabicyclo[3.1.0]hexane
The synthesis of the title compound can be achieved through a multi-step process, with key transformations being a rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement to install the amine functionality.
dot graph G { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Figure 3: Synthetic Workflow"
Step 1: Rhodium-Catalyzed Cyclopropanation [7][8]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a catalytic amount of dirhodium(II) acetate (Rh2(OAc)4, ~0.005 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with a suitable acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding carboxylic acid.
Step 3 & 4: One-Pot Curtius Rearrangement [9][10][11][12][13]
-
Dissolve the carboxylic acid from Step 2 in an anhydrous, inert solvent (e.g., toluene).
-
Add diphenylphosphoryl azide (DPPA, ~1.1 eq) and triethylamine (TEA, ~1.2 eq).
-
Heat the reaction mixture to reflux (~80-110 °C) and stir for several hours until the formation of the isocyanate is complete (can be monitored by IR spectroscopy by the appearance of a strong absorption at ~2250 cm⁻¹).
-
Cool the reaction mixture to room temperature.
Step 5: Hydrolysis of the Isocyanate
-
To the cooled reaction mixture containing the isocyanate, add an aqueous acid solution (e.g., 2N HCl).
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the isocyanate and cleavage of the Boc protecting group (if desired, though the title compound retains it). For the title compound, a milder hydrolysis is required to preserve the Boc group.
-
Cool the reaction to room temperature and basify with a suitable base (e.g., NaOH) to pH >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to yield this compound.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in contemporary drug discovery. Its inherent rigidity offers a distinct advantage over more flexible scaffolds in optimizing binding affinity and metabolic stability. As demonstrated in the contexts of HIV-1 entry and DPP-IV inhibition, this constrained diamine can be leveraged to produce highly potent and pharmacokinetically robust drug candidates. The synthetic accessibility of this scaffold further enhances its appeal to medicinal chemists. Future applications will undoubtedly see this and similar rigid scaffolds being employed to tackle an even broader range of biological targets, continuing the trend towards more structurally defined and efficacious therapeutics.
References
- 1. Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. waltersport.com [waltersport.com]
- 7. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Curtius Rearrangement: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
A Comparative Analysis of Synthetic Routes to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane: A Guide for Researchers
The rigid bicyclic structure of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane has made it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its constrained conformation allows for precise positioning of substituents, enabling enhanced binding to biological targets. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic methods for this compound, offering researchers and drug development professionals the critical data needed to select the optimal route for their specific needs. We will delve into two primary, field-proven methodologies: the Curtius rearrangement of a cyclopropanated pyrrolidine derivative and the titanium-mediated intramolecular reductive cyclopropanation.
Method 1: Cyclopropanation Followed by Curtius Rearrangement
This classical yet robust approach involves the initial formation of the 3-azabicyclo[3.1.0]hexane core via cyclopropanation of an N-Boc protected pyrroline, followed by the introduction of the amino group at the C1 position through a Curtius rearrangement of a carboxylic acid intermediate.
Scientific Rationale and Mechanistic Insights
The first key step, the cyclopropanation of N-Boc-2,5-dihydro-1H-pyrrole, is typically catalyzed by a rhodium(II) complex, such as dirhodium tetraacetate. The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo compound, most commonly ethyl diazoacetate.[1] This electrophilic carbene then undergoes a concerted addition to the electron-rich double bond of the pyrroline, yielding the bicyclic ester.[1][2] The stereochemistry of the resulting cyclopropane can be influenced by the choice of catalyst and reaction conditions.
The subsequent Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[3][4][5] The carboxylic acid is first activated and converted into an acyl azide, often using diphenylphosphoryl azide (DPPA).[6] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[5] This highly reactive isocyanate is then trapped with a suitable nucleophile. For the synthesis of the target amine, trapping with water leads to an unstable carbamic acid which decarboxylates to the desired primary amine. Alternatively, trapping with tert-butanol yields the Boc-protected amine directly. The rearrangement proceeds with retention of configuration at the migrating carbon center.[5]
Caption: Workflow for the synthesis via Curtius Rearrangement.
Experimental Protocol
Step 1: Synthesis of ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate To a solution of N-Boc-2,5-dihydro-1H-pyrrole in a suitable solvent (e.g., dichloromethane), a catalytic amount of dirhodium(II) acetate is added. Ethyl diazoacetate is then added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through a pad of silica gel, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Hydrolysis to 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid The ester intermediate is dissolved in a mixture of THF and water, and an excess of lithium hydroxide or sodium hydroxide is added. The mixture is stirred at room temperature or slightly elevated temperature until the hydrolysis is complete. The reaction is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.
Step 3: Curtius Rearrangement to this compound To a solution of the carboxylic acid in an inert solvent (e.g., toluene), triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The mixture is stirred at room temperature for a short period to form the acyl azide in situ. Then, tert-butanol is added, and the reaction is heated to reflux. The progress of the reaction is monitored by the evolution of nitrogen gas and TLC analysis. After completion, the reaction mixture is cooled and worked up by washing with aqueous solutions to remove byproducts. The final product is purified by crystallization or column chromatography.
Method 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation (Kulinkovich-de Meijere Reaction)
This elegant method provides a more convergent approach to the 1-amino-3-azabicyclo[3.1.0]hexane core by constructing the cyclopropane ring and introducing the nitrogen functionality in a single key step. This reaction is a variation of the Kulinkovich reaction, adapted for the synthesis of cyclopropylamines from amides.
Scientific Rationale and Mechanistic Insights
The Kulinkovich-de Meijere reaction utilizes a low-valent titanium species, generated in situ from a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) and a Grignard reagent (e.g., cyclopentylmagnesium chloride), to mediate the cyclopropanation of an N-allyl-α-amino amide.[7][8][9] The reaction proceeds through the formation of a titanacyclopropane intermediate.[7][10] This highly reactive species then adds to the carbonyl group of the amide. The resulting intermediate undergoes a series of transformations, ultimately leading to the formation of the cyclopropylamine.[7][10] The choice of the Grignard reagent and the titanium precursor can influence the efficiency and selectivity of the reaction.
Caption: Workflow for the Ti-Mediated Cyclopropanation.
Experimental Protocol
Step 1: Synthesis of the N-allyl-α-amino amide precursor A protected amino acid, such as N-Boc-glycine, is coupled with allylamine using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC) to form the corresponding N-allyl amide. The product is then purified by standard techniques.
Step 2: Titanium-Mediated Intramolecular Reductive Cyclopropanation In a flame-dried flask under an inert atmosphere, the N-allyl-α-amino amide precursor is dissolved in an anhydrous solvent (e.g., THF). Titanium(IV) isopropoxide is added, and the solution is cooled. A solution of a Grignard reagent, such as cyclopentylmagnesium chloride in diethyl ether, is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC or LC-MS. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired this compound.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the costs and evaluated key parameters for both synthetic routes. The costs are based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.
| Parameter | Method 1: Curtius Rearrangement | Method 2: Ti-Mediated Cyclopropanation |
| Starting Materials Cost | Moderate to High | Moderate |
| Key Reagents | N-Boc-2,5-dihydro-1H-pyrrole, Ethyl diazoacetate, Rhodium(II) acetate, DPPA | N-Boc-glycine, Allylamine, Ti(O-iPr)₄, Grignard reagent |
| Number of Steps | 3-4 steps | 2 steps |
| Overall Yield (estimated) | 30-50% | 40-60% |
| Scalability | Demonstrated on large scale, but requires careful handling of hazardous intermediates.[11][12] | Feasible for scale-up, but requires strict anhydrous and inert conditions. |
| Safety Concerns | Use of potentially explosive ethyl diazoacetate and toxic, shock-sensitive acyl azides.[13] | Use of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides. |
| Environmental Impact | Generation of rhodium waste and byproducts from DPPA. | Generation of titanium salts and magnesium salts as byproducts. |
| Stereocontrol | Can be challenging to control the stereochemistry during cyclopropanation. | Stereochemistry can be influenced by the chiral precursor. |
Conclusion and Recommendations
Both the Curtius rearrangement and the Titanium-mediated cyclopropanation are viable and effective methods for the synthesis of this compound.
The Curtius rearrangement route is a well-established and versatile method. Its primary advantages are the relatively common starting materials and the extensive literature available. However, the multi-step nature of the synthesis can lead to lower overall yields, and the use of hazardous reagents such as ethyl diazoacetate and acyl azides requires stringent safety precautions, which may be a limiting factor for some laboratories. The cost of the rhodium catalyst can also be a significant consideration for large-scale synthesis.
The Titanium-mediated cyclopropanation (Kulinkovich-de Meijere reaction) offers a more convergent and potentially higher-yielding approach. By constructing the bicyclic amine in a single key step, it can be more time and resource-efficient. The starting materials are generally less expensive than those for the Curtius route. However, this method demands strict anhydrous and inert reaction conditions due to the moisture sensitivity of the titanium reagent and the pyrophoric nature of the Grignard reagent.
For researchers prioritizing:
-
Rapid access and higher overall yield: The Ti-mediated cyclopropanation is likely the more attractive option, provided the laboratory is equipped to handle air- and moisture-sensitive reagents.
-
Familiarity and robustness with less stringent handling requirements: The Curtius rearrangement route may be preferred, especially if the necessary safety protocols for handling diazo compounds and azides are already in place.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the risk tolerance for handling hazardous materials. This guide provides the foundational data to make an informed decision, empowering researchers to efficiently access this critical building block for their drug discovery and development programs.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation is paramount, it must be intrinsically linked with an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, a compound whose precise toxicological properties are not yet fully elucidated. In the absence of comprehensive data, we must adopt a conservative approach, treating the compound as hazardous and adhering to the highest standards of laboratory safety and regulatory compliance.
The structural motifs of this molecule—a primary amine, a tert-butyloxycarbonyl (Boc) protecting group, and a bicyclic hexane core—inform our understanding of its potential reactivity and guide the disposal procedures outlined herein. This document is designed to be a self-validating system, explaining the causality behind each procedural step to empower you to make informed safety decisions.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this compound (CAS Numbers include 1272757-54-6 and 489438-95-1) may not be readily available with complete toxicological data, we can infer potential hazards from its constituent parts and related structures.[1][2][3]
-
Amine Functionality : Amines can be corrosive, flammable, and toxic. They may also be skin and respiratory irritants. The parent compound, 3-azabicyclo[3.1.0]hexane, in its hydrochloride salt form, is known to be harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4]
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is labile to strong acids.[5][6][7] This reactivity is a key consideration for avoiding inadvertent deprotection and potential side reactions during waste consolidation. Thermal decomposition is also possible at elevated temperatures, which could lead to the release of isobutylene and carbon dioxide.[8]
-
Lack of Comprehensive Data : A crucial point to acknowledge is that the toxicological properties of this specific material have not been thoroughly investigated.[9] Therefore, it is prudent to handle it with the utmost caution, assuming it possesses uncharacterized hazards.
Based on this assessment, this compound should be managed as hazardous waste unless a formal determination by a trained safety professional at your institution indicates otherwise.[10][11]
Personal Protective Equipment (PPE) and Immediate Safety Measures
Adherence to a stringent PPE protocol is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors. Given the irritant nature of related compounds, this is non-negotiable.[4] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact. In case of a spill or contamination of the outer glove, the inner glove offers continued protection. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood. If weighing or transferring powder, consider a NIOSH-approved respirator. | Minimizes inhalation of airborne particles or vapors. Precautionary statements for similar compounds advise avoiding breathing dust or vapors.[9] |
Immediate First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Waste Segregation and Containerization Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance. The following step-by-step protocol should be followed:
-
Designate a Waste Container :
-
Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, leak-proof screw cap.
-
-
Label the Waste Container :
-
As per the EPA's Hazardous Waste Generator Improvements Rule, the container must be clearly labeled with the words "Hazardous Waste ".[12]
-
The label must also include the full chemical name: "this compound" and its CAS number.
-
Indicate the primary hazards. While not fully known, it is prudent to include "Irritant" and "Harmful if Swallowed/Inhaled" based on related compounds.[4] A symbolic hazard warning should also be present on the label.[12]
-
-
Waste Accumulation :
-
All waste containing this compound, including neat material, solutions, and contaminated items (e.g., pipette tips, weighing paper), should be placed in the designated hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12] The SAA should be in a secondary containment tray to mitigate spills.
-
-
Avoid Incompatible Mixtures :
-
Do not mix this waste with strong acids. The Boc group is acid-labile and can be cleaved by acids like trifluoroacetic acid (TFA), leading to the evolution of gas (CO2 and isobutylene) and potential pressurization of the container.[6][7][13]
-
Avoid mixing with strong oxidizing agents, as amines can react vigorously.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or involves a significant release of dust or vapor, evacuate the immediate area.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment :
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.
-
For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.
-
-
Cleanup :
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
-
Decontamination :
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Workflow
The final disposal of the accumulated hazardous waste must be conducted in accordance with institutional policies and federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for managing laboratory waste, which may include the optional but more flexible regulations under Subpart K for academic laboratories.[10][11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific requirements for storage time limits and record-keeping.[12][14] It is imperative to consult with your EHS department to ensure full compliance. They will arrange for the collection of the waste by a licensed hazardous waste transporter for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).
By adhering to these procedures, you not only ensure your personal safety but also contribute to a culture of responsibility and environmental protection within the scientific community.
References
- 1. aaronchem.com [aaronchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Synthonix, Inc > 489438-95-1 | this compound [synthonix.com]
- 4. 3-Azabicyclo[3.1.0]hexane hydrochloride | C5H10ClN | CID 22335289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. biosynth.com [biosynth.com]
- 10. epa.gov [epa.gov]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Double BOC protection selective removal method [en.highfine.com]
- 14. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
